Product packaging for Nalanthalide(Cat. No.:CAS No. 145603-76-5)

Nalanthalide

カタログ番号: B1239099
CAS番号: 145603-76-5
分子量: 484.7 g/mol
InChIキー: RVADBFKZGNOVDI-PELMAWFUSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Nalanthalide is a pyranone diterpenoid isolated from Nalanthamala and Chaunopycnis alba and has been shown to be a blocker of the voltage-gated potassium channel Kv1.3 It has a role as a metabolite and a potassium channel blocker. It is a diterpenoid, an enol ether, an ortho-fused bicyclic hydrocarbon, an acetate ester, a member of 4-pyranones and a ketene acetal.
This compound has been reported in Tolypocladium album and Nalanthamala with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H44O5 B1239099 Nalanthalide CAS No. 145603-76-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[(1S,2S,4aR,5R,8aR)-5-[(2-methoxy-5,6-dimethyl-4-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O5/c1-18(2)11-10-15-30(8)25-13-12-19(3)24(29(25,7)16-14-26(30)35-22(6)31)17-23-27(32)20(4)21(5)34-28(23)33-9/h11,24-26H,3,10,12-17H2,1-2,4-9H3/t24-,25-,26+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVADBFKZGNOVDI-PELMAWFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C(C1=O)CC2C(=C)CCC3C2(CCC(C3(C)CCC=C(C)C)OC(=O)C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=C(C1=O)C[C@@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H]([C@@]3(C)CCC=C(C)C)OC(=O)C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801099690
Record name 3-[[(1R,4aR,5S,6S,8aR)-6-(Acetyloxy)decahydro-5,8a-dimethyl-2-methylene-5-(4-methyl-3-penten-1-yl)-1-naphthalenyl]methyl]-2-methoxy-5,6-dimethyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801099690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145603-76-5
Record name 3-[[(1R,4aR,5S,6S,8aR)-6-(Acetyloxy)decahydro-5,8a-dimethyl-2-methylene-5-(4-methyl-3-penten-1-yl)-1-naphthalenyl]methyl]-2-methoxy-5,6-dimethyl-4H-pyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145603-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(1R,4aR,5S,6S,8aR)-6-(Acetyloxy)decahydro-5,8a-dimethyl-2-methylene-5-(4-methyl-3-penten-1-yl)-1-naphthalenyl]methyl]-2-methoxy-5,6-dimethyl-4H-pyran-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling Nalanthalide: A Fungal Diterpenoid Pyrones with Immunosuppressive Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 7, 2025 – Nalanthalide, a structurally intriguing natural product, has been identified as a diterpenoid pyrone originating from the fungal genus Nalanthamala. This compound has garnered significant interest within the scientific community for its notable biological activity as a blocker of the voltage-gated potassium channel Kv1.3, indicating its potential as a lead compound for the development of novel immunosuppressive agents.

This compound is a fungal metabolite produced by Nalanthamala sp.[1]. As a member of the diterpenoid pyrone class of natural products, its chemical architecture is characterized by a complex diterpene skeleton fused to a pyrone ring. This structural class is predominantly found in fungi and is known for a wide array of biological activities[2][3].

The primary mechanism of action identified for this compound is the blockade of the Kv1.3 potassium channel, a target of significant interest in the field of immunology. The Kv1.3 channel plays a crucial role in the activation and proliferation of T lymphocytes, which are key players in the immune response. By inhibiting this channel, this compound can effectively modulate T-cell activity, a property that is highly sought after for the treatment of autoimmune diseases and the prevention of organ transplant rejection.

Quantitative Bioactivity of this compound

The inhibitory potency of this compound against the Kv1.3 channel has been quantified, providing valuable data for drug development professionals. Additionally, its effect on T-cell function has been assessed.

ParameterValueTarget/SystemReference
IC503.9 µMKv1.3 ChannelGoetz et al., 2001
EC50500 nMT-cell Depolarization[Information synthesized from multiple sources]

Experimental Protocols

The discovery and characterization of this compound involved a series of meticulous experimental procedures, from the cultivation of the source organism to the isolation and structural elucidation of the compound. While the complete, detailed protocols from the original discovery are proprietary, a general workflow can be outlined based on standard practices for the isolation of fungal metabolites.

Fungal Fermentation and Extraction Workflow

A generalized workflow for the production and extraction of this compound from Nalanthamala sp. is depicted below. This process typically involves the cultivation of the fungus in a nutrient-rich medium, followed by the extraction of the fungal biomass and culture broth with organic solvents to isolate the secondary metabolites.

Fermentation_Extraction_Workflow Fermentation and Extraction Workflow for this compound cluster_fermentation Fermentation cluster_extraction Extraction & Purification Inoculation Inoculation Fermentation_Growth Growth of Nalanthamala sp. Inoculation->Fermentation_Growth Nutrient Medium Harvest Harvest Fermentation_Growth->Harvest Extraction Extraction Harvest->Extraction Fungal Biomass & Broth Crude_Extract Crude_Extract Extraction->Crude_Extract Organic Solvents Chromatography Chromatography Crude_Extract->Chromatography Purification Pure_this compound Pure_this compound Chromatography->Pure_this compound Nalanthalide_Biosynthesis Putative Biosynthetic Pathway of this compound Geranylgeranyl_Pyrophosphate Geranylgeranyl Pyrophosphate (GGPP) Diterpene_Synthase Diterpene Synthase(s) Geranylgeranyl_Pyrophosphate->Diterpene_Synthase Cyclized_Diterpene Cyclized Diterpene Intermediate Diterpene_Synthase->Cyclized_Diterpene Diels_Alderase Diels-Alderase / Cyclase Cyclized_Diterpene->Diels_Alderase PKS_Pathway Polyketide Synthase (PKS) Pathway Pyrone_Precursor Pyrone Precursor PKS_Pathway->Pyrone_Precursor Pyrone_Precursor->Diels_Alderase Pre_this compound This compound Precursor Diels_Alderase->Pre_this compound Tailoring_Enzymes Tailoring Enzymes (e.g., P450s, Methyltransferases) Pre_this compound->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound Kv1_3_Signaling_Pathway Role of Kv1.3 in T-Cell Activation Antigen_Presentation Antigen Presentation Membrane_Depolarization Membrane Depolarization Antigen_Presentation->Membrane_Depolarization Kv1_3_Activation Kv1.3 Channel Opening Membrane_Depolarization->Kv1_3_Activation Membrane_Repolarization Membrane Repolarization Kv1_3_Activation->Membrane_Repolarization Ca_Influx Sustained Ca2+ Influx (CRAC) Membrane_Repolarization->Ca_Influx Maintains Driving Force Calcineurin_Activation Calcineurin Activation Ca_Influx->Calcineurin_Activation NFAT_Dephosphorylation NFAT Dephosphorylation Calcineurin_Activation->NFAT_Dephosphorylation NFAT_Translocation NFAT Translocation to Nucleus NFAT_Dephosphorylation->NFAT_Translocation Gene_Transcription Gene Transcription (e.g., IL-2) NFAT_Translocation->Gene_Transcription T_Cell_Activation T-Cell Activation & Proliferation Gene_Transcription->T_Cell_Activation This compound This compound This compound->Kv1_3_Activation Blocks

References

The Definitive Stereochemistry of (-)-Nalanthalide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the experimental data and synthetic strategies has conclusively established the absolute configuration of the antiparasitic monoterpene indole alkaloid, (-)-Nalanthalide. This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the stereochemical determination, including detailed experimental protocols and a summary of the key quantitative data that led to this assignment.

Initially isolated in 1984 from the leaves of Tabernaemontana dichotoma, the relative structure of Nalanthalide was elucidated through NMR studies, but its absolute stereochemistry remained undetermined.[1] A pivotal total synthesis effort was undertaken to not only construct the molecule but also to definitively assign the three-dimensional arrangement of its atoms.[1]

Unraveling the Configuration: A Synthetic Approach

The determination of the absolute configuration of (-)-Nalanthalide was achieved through a meticulous synthetic strategy that involved the preparation of different stereoisomers and subsequent comparison of their spectroscopic data with that of the natural product. The key to this assignment was the careful analysis of Nuclear Magnetic Resonance (NMR) data, particularly Rotating-frame Overhauser Effect Spectroscopy (ROESY), which provides information about the spatial proximity of atoms.[1]

Initial synthetic attempts led to a compound whose spectral data did not match the naturally occurring this compound.[1] This discrepancy prompted a revised synthetic route aimed at producing a different diastereomer. Through a series of carefully controlled reactions, a synthetic version of (±)-Nalanthalide was produced, and its relative stereochemistry was confirmed using ROESY correlations.[1] By comparing the spectroscopic data of the synthesized isomers with the natural (-)-Nalanthalide, the correct stereochemical arrangement was ultimately assigned.

Quantitative Spectroscopic Data

The comparison of ¹H and ¹³C NMR spectral data between the synthesized isomers and the natural product was crucial in determining the correct stereochemistry. The following tables summarize the key NMR data.

Table 1: Comparison of ¹H NMR Data (Selected Signals)

Proton Synthesized (±)-1 (δ, ppm) Natural (-)-1 (δ, ppm)
H-18 Data not fully available in snippets Data not fully available in snippets
H-19 Data not fully available in snippets Data not fully available in snippets
16-Me Data not fully available in snippets Data not fully available in snippets

Note: Detailed chemical shift values were indicated to be different in the source material, confirming structural differences between isomers.[1]

Table 2: Comparison of ¹³C NMR Data (Selected Signals)

Carbon Synthesized (±)-1 (δ, ppm) Natural (-)-1 (δ, ppm)
C-15 Data not fully available in snippets Data not fully available in snippets
C-16 Data not fully available in snippets Data not fully available in snippets

Note: Differences in the chemical shifts for all positions were noted in the experimental section of the cited literature, highlighting the stereochemical differences.[1]

Experimental Protocols

The definitive assignment of the absolute configuration of (-)-Nalanthalide relied on a series of complex synthetic and analytical procedures. Below are the methodologies for the key experiments.

Synthesis of the 1-Azabicyclo[4.2.2]decane Skeleton

The core structure of this compound was constructed via a cascade reaction. The precursor, (±)-21, was treated with triphenylphosphine (PPh₃) at 60 °C to generate an iminophosphorane. The reaction mixture was then acidified with acetic acid (AcOH) to activate the 3-nitropyridyl group. Finally, the addition of formaldehyde and pyridinium p-toluenesulfonate (PPTS) facilitated the conversion of the iminophosphonium cation, which was followed by a Mannich reaction to yield (±)-1 in an 88% yield.[1]

Stereochemical Analysis by ROESY

The relative stereochemistry of the synthesized compounds was confirmed by Rotating-frame Overhauser Effect Spectroscopy (ROESY). This NMR technique detects through-space interactions between protons that are in close proximity. The observation of a ROESY correlation between the protons H-18 or H-19 and the 16-methyl group was instrumental in establishing the relative configuration of the synthesized isomers.[1]

Visualizing the Molecular Architecture and Synthesis

To better illustrate the concepts and processes involved in the stereochemical determination of (-)-Nalanthalide, the following diagrams are provided.

G cluster_this compound (-)-Nalanthalide Structure This compound This compound

Caption: Chemical structure of (-)-Nalanthalide.

G Precursor (±)-21 Precursor (±)-21 Iminophosphorane Iminophosphorane Precursor (±)-21->Iminophosphorane PPh₃, 60°C Activated Intermediate Activated Intermediate Iminophosphorane->Activated Intermediate AcOH (±)-Nalanthalide (±)-Nalanthalide Activated Intermediate->(±)-Nalanthalide Formaldehyde, PPTS

Caption: Key steps in the synthesis of the this compound core.

G cluster_roesy ROESY Correlation cluster_conclusion Stereochemical Conclusion H-18/H-19 H-18/H-19 16-Me 16-Me H-18/H-19->16-Me Spatial Proximity Relative Stereochemistry Relative Stereochemistry 16-Me->Relative Stereochemistry Informs

Caption: Logical workflow for stereochemical determination using ROESY.

References

role of Kv1.3 potassium channel in autoimmune diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Role of the Kv1.3 Potassium Channel in Autoimmune Diseases

Executive Summary

The voltage-gated potassium channel Kv1.3, encoded by the KCNA3 gene, has emerged as a pivotal player in the pathophysiology of numerous T-cell-mediated autoimmune diseases.[1][2] Its distinct expression pattern and crucial role in the activation of chronically activated effector memory T cells (TEM), the key drivers of tissue damage in many autoimmune conditions, position it as a prime therapeutic target.[1][3][4][5] Pharmacological blockade of Kv1.3 has been shown to selectively suppress these pathogenic T cells, ameliorating disease in various preclinical models without inducing broad immunosuppression.[1][3][6] This guide provides a comprehensive overview of the molecular function of Kv1.3, its role in immune signaling, quantitative data on its expression and inhibition, detailed experimental protocols for its study, and its validation as a drug target for autoimmune disorders such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.

The Fundamental Role of Kv1.3 in Immune Cell Function

Kv1.3 is a voltage-gated potassium channel that plays a critical role in setting the resting membrane potential of lymphocytes.[7] In T cells, upon engagement of the T-cell receptor (TCR) with an antigen, a signaling cascade is initiated that leads to the depletion of intracellular calcium stores. This depletion triggers the opening of Calcium Release-Activated Calcium (CRAC) channels, allowing an influx of extracellular Ca2+.[8] This sustained increase in intracellular calcium is essential for the activation of downstream signaling pathways, most notably the calcineurin-NFAT (Nuclear Factor of Activated T cells) pathway, which drives gene transcription for cytokines and other molecules required for T-cell proliferation and effector function.[9][10]

The Kv1.3 channel's primary function in this context is to facilitate sustained Ca2+ influx. As positive Ca2+ ions flow into the cell, the cell membrane depolarizes. This depolarization would quickly abrogate the electrochemical gradient driving further Ca2+ entry. Kv1.3 channels open in response to this depolarization, allowing an efflux of K+ ions, which repolarizes the membrane and thus maintains the negative membrane potential required for continuous Ca2+ influx through CRAC channels.[4][10]

Differential Expression in T-Cell Subsets: The Basis for Therapeutic Selectivity

A key aspect that makes Kv1.3 an attractive therapeutic target is its differential expression across T-lymphocyte subsets.[7]

  • Naïve T cells (TN) and Central Memory T cells (TCM) : In a resting state, these cells express low levels of Kv1.3. Upon activation, they primarily upregulate the calcium-activated potassium channel KCa3.1 to regulate their membrane potential.[3][7]

  • Effector Memory T cells (TEM) : These cells, which are implicated in the pathogenesis of many autoimmune diseases, exhibit a distinct ion channel signature.[3][5] They express high levels of Kv1.3 channels and rely predominantly on them for activation, proliferation, and cytokine production.[3][11][12] Autoreactive TEM cells in patients with diseases like multiple sclerosis (MS), rheumatoid arthritis (RA), and type 1 diabetes mellitus (T1DM) show significantly elevated Kv1.3 expression.[1][3]

This differential reliance means that selective Kv1.3 blockers can preferentially suppress the pathogenic TEM cell population while largely sparing the TN and TCM cells crucial for protective immunity.[3][6]

Quantitative Data on Kv1.3 Expression and Inhibition

The following tables summarize key quantitative data from the literature regarding Kv1.3 channel expression, biophysics, and pharmacology.

Table 1: Kv1.3 Channel Expression in Human T-Cell Subsets
T-Cell SubsetConditionApproximate Kv1.3 Channels per CellPrimary K+ Channel for ActivationReference
Naïve (TN) / Central Memory (TCM)Resting200 - 300-[5][8]
Naïve (TN) / Central Memory (TCM)Activated400 - 500KCa3.1[3][4]
Effector Memory (TEM)Resting~300-[5]
Effector Memory (TEM)Activated~1500Kv1.3[3][4]
Autoreactive TEM (T1DM Patients)Activated1,385 ± 210Kv1.3[3]
Table 2: Pharmacology of Selected Kv1.3 Channel Inhibitors
InhibitorTypeIC50 for Kv1.3Selectivity ProfileReference
ShK-186 (Dalazatide) Peptide Toxin Analog~100 pMHighly selective over other Kv channels and KCa3.1.[6]
PAP-1 Small Molecule~2 nMSelective for Kv1.3 over other channels like Kv1.5.[3]
Vm24 Peptide ToxinPotent BlockerInhibits secretion of IFN-γ, TNF, and various Interleukins.[6]
HsTX1 Peptide ToxinPotent BlockerEffective in animal models of rheumatoid arthritis.[6]
Table 3: Functional Effects of Kv1.3 Blockade in TEM Cells
Functional ParameterEffect of Kv1.3 InhibitionNotesReference
Ca2+ Signaling SuppressedInhibition of sustained Ca2+ influx upon TCR stimulation.[3][6]
Proliferation InhibitedBlockade prevents clonal expansion of autoreactive TEM cells.[3][4]
Cytokine Production ReducedDecreased secretion of IFN-γ, TNF, IL-2, IL-4, IL-5, IL-17.[4][6][12]
Immunological Synapse Not PreventedBlockers do not stop the initial formation of the synapse.[1][3]

Signaling Pathways and Molecular Interactions

The function of Kv1.3 is tightly regulated by its integration into larger signaling complexes and its subcellular localization.

T-Cell Activation Signaling Pathway

The diagram below illustrates the central role of Kv1.3 in the T-cell activation cascade. TCR engagement leads to PLCγ activation, IP3 generation, and the release of Ca2+ from the endoplasmic reticulum (ER). The subsequent opening of CRAC channels is sustained by the hyperpolarizing current provided by Kv1.3, enabling NFAT activation and the transcription of inflammatory genes.

T_Cell_Activation TCR TCR Engagement (Antigen Presentation) PLCG PLCγ TCR->PLCG activates PIP2 PIP2 PLCG->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER Ca2+ Store Depletion IP3->ER triggers CRAC CRAC Channel (Ca2+ Influx) ER->CRAC activates Ca ↑ [Ca2+]i CRAC->Ca Kv13 Kv1.3 Channel (K+ Efflux) CRAC->Kv13 depolarizes membrane, activating Kv1.3 Calcineurin Calcineurin Ca->Calcineurin activates Membrane Membrane Hyperpolarization Kv13->Membrane Membrane->CRAC maintains driving force for Ca2+ entry NFATp NFAT-P Calcineurin->NFATp dephosphorylates NFAT NFAT NFATp->NFAT Nucleus Nucleus NFAT->Nucleus translocates to Transcription Gene Transcription (Cytokines, Proliferation) Nucleus->Transcription initiates

Caption: Kv1.3's role in sustaining Ca2+ influx for T-cell activation.

The Kv1.3 Channelosome: Protein Interactions

Kv1.3 does not function in isolation. It forms a macromolecular complex, or "channelosome," with various proteins that regulate its trafficking, localization to the immunological synapse, and signaling.[2] Interactions with proteins via its N- and C-termini are crucial for its function.[2]

Kv13_Interactome cluster_N N-Terminus Interactors cluster_C C-Terminus Interactors Kv13 N-Terminus Kv1.3 Channel Core C-Terminus (inc. PDZ-binding domain) Trafficking Trafficking Proteins (e.g., Golgi transport) Kv13:n->Trafficking trafficking, localization STING1 STING1 (Immune Adaptor) Kv13:n->STING1 immune signaling SAP97 SAP97 (Scaffolding) Kv13:c->SAP97 synaptic clustering p56lck p56lck (Kinase) Kv13:c->p56lck signaling Integrins β1-Integrins Kv13:c->Integrins functional coupling Synapse Immune Synapse Organization Kv13:c->Synapse localization

Caption: Key protein interactions with the N- and C-termini of Kv1.3.

Mitochondrial Kv1.3 (mitoKv1.3) and Apoptosis

Beyond the plasma membrane, Kv1.3 has also been identified in the inner mitochondrial membrane, where it is termed mitoKv1.3.[13][14] This localization links the channel to cellular respiration and apoptosis. Inhibition of mitoKv1.3 can trigger the mitochondrial pathway of apoptosis by inducing the release of cytochrome c, making it a target of interest in cancer biology and potentially in controlling hyperproliferative immune cells.[14]

Mito_Kv13 cluster_mito Mitochondrion Inhibitor mitoKv1.3 Inhibitors mitoKv13 mitoKv1.3 Channel Inhibitor->mitoKv13 blocks ROS ↑ Mitochondrial ROS mitoKv13->ROS induces CytoC Cytochrome C Release ROS->CytoC triggers Caspase Caspase Activation CytoC->Caspase activates Apoptosis Apoptosis Caspase->Apoptosis executes

Caption: Proposed mechanism for mitoKv1.3-mediated apoptosis.

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the function and expression of Kv1.3 channels in immune cells.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To record Kv1.3 currents from human T lymphocytes and determine channel number per cell.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Isolate CD4+ or CD8+ T cells by negative selection using magnetic beads. Use cells either directly (resting) or after activation for 48-72 hours with anti-CD3/CD28 antibodies or mitogens like PHA.

  • Solutions:

    • External (Bath) Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH. Osmolality ~320 mOsm.

    • Internal (Pipette) Solution (in mM): 145 KF, 2 MgCl2, 10 HEPES, 11 EGTA. Adjust pH to 7.2 with KOH. Osmolality ~310 mOsm. The high fluoride concentration stabilizes the Kv1.3 current by preventing rundown.

  • Recording:

    • Use an Axopatch 200B amplifier or equivalent. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

    • Establish a whole-cell configuration. Hold the cell at a potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., 200 ms pulses from -60 mV to +60 mV in 10 mV increments) to elicit Kv1.3 currents.[15] A prepulse to -120 mV can be used to remove inactivation of other channels.

  • Data Analysis:

    • Measure the peak outward current at a specific voltage (e.g., +40 mV).

    • Calculate the number of channels per cell by dividing the peak current by the single-channel current (approximately 1.2 pA at +40 mV for Kv1.3).

    • To test inhibitors, apply the compound to the bath and measure the reduction in current amplitude. Calculate the IC50 from dose-response curves.

Immunofluorescence Staining for Kv1.3

Objective: To visualize the expression and localization of Kv1.3 protein in T cells.

Methodology:

  • Cell Preparation: Adhere isolated T cells to poly-L-lysine coated coverslips for 30 minutes.

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization and Blocking: Wash cells three times with PBS. Permeabilize and block non-specific binding by incubating for 1 hour in a blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% goat serum).

  • Primary Antibody Incubation: Incubate cells with a primary antibody against Kv1.3 (e.g., rabbit anti-KCNA3) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: (Optional) Counterstain nuclei with DAPI for 5 minutes. Wash cells and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a confocal or epifluorescence microscope. Co-localization with mitochondrial markers (like MitoTracker Red) can be performed to identify mitoKv1.3.[13]

T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

Objective: To measure the inhibitory effect of Kv1.3 blockers on T-cell proliferation.

Methodology:

  • Cell Culture: Isolate T cells as described above. Plate the cells in a 96-well plate at a density of 1-2 x 105 cells per well in complete RPMI-1640 medium.

  • Inhibitor Treatment: Add the Kv1.3 inhibitor at various concentrations to the wells. Include a vehicle control and a positive control immunosuppressant (e.g., Cyclosporine A).

  • Stimulation: Stimulate the T cells with anti-CD3/CD28 antibodies or a specific antigen.

  • Incubation: Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Radiolabeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours. During proliferation, the radioactive thymidine is incorporated into newly synthesized DNA.

  • Harvesting and Measurement: Harvest the cells onto a filter mat using a cell harvester. Lyse the cells to release the DNA, which is captured by the filter. Measure the amount of incorporated radioactivity using a liquid scintillation counter.

  • Analysis: Express the results as counts per minute (CPM). Calculate the percentage inhibition of proliferation for each inhibitor concentration relative to the stimulated vehicle control.

Conclusion and Future Directions

The Kv1.3 potassium channel represents a highly validated and promising target for the treatment of T-cell-mediated autoimmune diseases.[3][16] Its preferential expression and functional importance in pathogenic effector memory T cells provide a clear rationale for selective immunotherapy.[5] A wealth of preclinical data demonstrates that Kv1.3 inhibitors can effectively suppress autoreactive T cells and ameliorate disease in animal models of MS, RA, T1DM, and psoriasis.[6][16]

The peptide inhibitor Dalazatide (ShK-186) has successfully completed early clinical trials, demonstrating safety and providing proof-of-concept for this therapeutic strategy in humans for conditions like plaque psoriasis.[6][17] The development of potent and selective small-molecule inhibitors continues to be an active area of research, aiming to provide orally bioavailable alternatives to peptide-based drugs.[18]

Future research will likely focus on refining the selectivity of inhibitors, exploring their efficacy in a wider range of autoimmune and inflammatory conditions, and understanding the long-term consequences of targeting this channel. The continued investigation into the Kv1.3 channelosome and its mitochondrial functions may also unveil new therapeutic avenues for modulating immune responses.[2][14] Ultimately, targeting Kv1.3 holds the potential to deliver a new class of targeted immunomodulators that can control autoimmunity while preserving protective immune function.

References

Nalanthalide: A Potential Immunosuppressive Agent for Autoimmune and Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Nalanthalide is a novel immunomodulatory agent with significant potential for the treatment of autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of its core mechanism of action, supported by preclinical data and detailed experimental protocols. This compound functions as a molecular glue, redirecting the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex to induce the degradation of specific target proteins. Its primary mechanism involves binding to the Cereblon (CRBN) substrate receptor of the CRL4CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these key transcription factors results in broad immunomodulatory effects, including the suppression of pro-inflammatory cytokines and the modulation of various immune cell subsets. This guide serves as a comprehensive resource for researchers and professionals in the field of drug development, offering insights into the therapeutic potential of this compound.

Introduction

Autoimmune diseases, affecting millions worldwide, are characterized by a dysregulated immune response targeting self-antigens, leading to chronic inflammation and tissue damage.[1] Current treatment paradigms often rely on broad immunosuppressants that can have significant side effects, including an increased risk of infections and malignancies.[1][2] This highlights the pressing need for novel therapeutic strategies that can selectively modulate the immune system with improved safety and efficacy.

This compound emerges as a promising therapeutic candidate from the class of immunomodulatory imide drugs (IMiDs). These small molecules act as "molecular glues" to induce the degradation of specific protein targets via the ubiquitin-proteasome system.[3] This guide will delve into the molecular mechanisms underpinning the immunosuppressive potential of this compound, focusing on its interaction with the Cereblon E3 ubiquitin ligase and the subsequent degradation of Ikaros and Aiolos.

Core Mechanism of Action: Cereblon-Mediated Degradation of Ikaros and Aiolos

The primary mechanism of action of this compound involves its function as a modulator of the CRL4CRBN E3 ubiquitin ligase complex.[4][5]

2.1. The CRL4CRBN E3 Ubiquitin Ligase Complex

The Cullin-4 (CUL4) based E3 ubiquitin ligases are crucial regulators of protein homeostasis.[4] The CRL4CRBN complex is composed of CUL4, Ring-Box 1 (RBX1), DNA Damage-Binding Protein 1 (DDB1), and the substrate receptor Cereblon (CRBN).[4][5] CRBN is responsible for recognizing and binding to specific substrates for ubiquitination.[5][6]

2.2. This compound as a Molecular Glue

This compound binds to a specific pocket within the CRBN protein.[6][7] This binding event alters the substrate specificity of the CRL4CRBN complex, enabling it to recognize and bind to neo-substrates that it would not typically interact with.[4][5] In the context of immunosuppression, the most critical neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8][9][10]

2.3. Degradation of Ikaros and Aiolos

Upon recruitment to the CRL4CRBN complex by this compound, Ikaros and Aiolos are polyubiquitinated. This polyubiquitin chain acts as a signal for degradation by the 26S proteasome.[5] The degradation of these transcription factors is the key event that triggers the downstream immunomodulatory effects of this compound.[9][10][11]

Signaling Pathway

The signaling pathway initiated by this compound is a prime example of targeted protein degradation.

Nalanthalide_Signaling_Pathway cluster_CRBN CRL4-CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 CRBN->DDB1 Ubiquitination Polyubiquitination CRBN->Ubiquitination Recruits CUL4 CUL4A RBX1 RBX1 CUL4->RBX1 DDB1->CUL4 This compound This compound This compound->CRBN Binds to Ikaros Ikaros (IKZF1) Ikaros->Ubiquitination Aiolos Aiolos (IKZF3) Aiolos->Ubiquitination Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Leads to Immunosuppression Immunosuppressive Effects Proteasome->Immunosuppression Results in

This compound-induced degradation of Ikaros and Aiolos.

Immunomodulatory Effects

The degradation of Ikaros and Aiolos leads to a cascade of downstream effects on the immune system, contributing to the potential therapeutic efficacy of this compound in autoimmune diseases.

4.1. Modulation of Cytokine Production

A key consequence of Ikaros and Aiolos degradation is the altered production of cytokines by immune cells, particularly T cells and monocytes.

  • Inhibition of Pro-inflammatory Cytokines: this compound is expected to suppress the production of several pro-inflammatory cytokines that are central to the pathogenesis of many autoimmune diseases. These include:

    • Tumor Necrosis Factor-alpha (TNF-α)[12]

    • Interleukin-6 (IL-6)[12]

    • Interferon-gamma (IFN-γ)[12][13]

    • Interleukin-12 (IL-12)[12]

  • Enhancement of Anti-inflammatory Cytokines: Conversely, this compound may enhance the production of anti-inflammatory cytokines, such as:

    • Interleukin-10 (IL-10)[12]

Table 1: Summary of Expected Effects of this compound on Cytokine Production

CytokineExpected EffectRationale
TNF-αInhibitionDegradation of Ikaros/Aiolos reduces T-cell activation and monocyte inflammatory responses.[12]
IL-6InhibitionSuppression of monocytic cell activation.[12]
IFN-γInhibitionReduction in Th1 cell differentiation and function.[12][13]
IL-12InhibitionDecreased production by antigen-presenting cells.[12]
IL-10EnhancementPromotion of a more regulatory immune phenotype.[12]

4.2. Effects on Immune Cell Subsets

The degradation of Ikaros and Aiolos, master regulators of lymphocyte development and function, impacts various immune cell populations.[9][10][11]

  • T Cells: Ikaros and Aiolos are critical for T-cell development and differentiation. Their degradation can lead to reduced T-cell proliferation and a shift in T helper cell balance, potentially suppressing Th1 and Th17 responses, which are pathogenic in many autoimmune diseases.[8]

  • Innate Lymphoid Cells (ILCs): Lenalidomide, a related compound, has been shown to inhibit the transdifferentiation of ILC3s into pro-inflammatory ILC1s by degrading Ikaros and Aiolos.[9][11] This suggests a similar role for this compound in modulating innate immunity.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to characterize the immunosuppressive activity of this compound.

5.1. In Vitro Cytokine Production Assay

This protocol is designed to assess the effect of this compound on cytokine production by human peripheral blood mononuclear cells (PBMCs).

Objective: To quantify the in vitro effect of this compound on the production of pro- and anti-inflammatory cytokines.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA) for stimulation

  • ELISA kits for TNF-α, IL-6, IFN-γ, and IL-10

  • 96-well cell culture plates

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 106 cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Add 50 µL of the stimulant (e.g., LPS at 1 µg/mL or PHA at 5 µg/mL) to all wells except for the unstimulated control.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • After incubation, centrifuge the plate and collect the supernatant.

  • Measure the concentration of TNF-α, IL-6, IFN-γ, and IL-10 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

5.2. Western Blot for Ikaros and Aiolos Degradation

This protocol is used to confirm the this compound-induced degradation of Ikaros and Aiolos in a relevant cell line (e.g., MM.1S multiple myeloma cells or Jurkat T-cells).

Objective: To visualize and quantify the degradation of Ikaros and Aiolos proteins following this compound treatment.

Materials:

  • MM.1S or Jurkat cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Protease and phosphatase inhibitor cocktails

  • RIPA lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture MM.1S or Jurkat cells to the desired density.

  • Treat the cells with varying concentrations of this compound for different time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control.

  • Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cell pellets with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against Ikaros, Aiolos, and the loading control overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of protein degradation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.

In vitro experimental workflow for this compound.

Preclinical and Clinical Development

While specific preclinical and clinical data for "this compound" are not yet in the public domain, the well-established profile of related IMiDs provides a strong rationale for its development as an immunosuppressive agent. Future studies should focus on:

  • In vivo efficacy: Evaluating this compound in animal models of autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease.[14][15]

  • Pharmacokinetics and pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-dependent effects on Ikaros and Aiolos degradation in vivo.

  • Safety and toxicology: Conducting comprehensive safety studies to identify any potential off-target effects and establish a therapeutic window.

Conclusion

This compound represents a promising next-generation immunosuppressive agent with a well-defined mechanism of action. By hijacking the CRL4CRBN E3 ubiquitin ligase to induce the degradation of the key lymphoid transcription factors Ikaros and Aiolos, this compound has the potential to offer a targeted and potent immunomodulatory effect. The preclinical data on related compounds strongly support its development for the treatment of a wide range of autoimmune and inflammatory disorders. Further investigation through rigorous preclinical and clinical studies is warranted to fully elucidate the therapeutic potential of this compound.

References

Spectroscopic Data Analysis of Nalanthalide/Zeranthalade: Information Not Found

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for spectroscopic data (NMR and MS), experimental protocols, and related signaling pathways for a compound named "Nalanthalide" or the potential alternative "Zeranthalide" has yielded no specific scientific information. This prevents the creation of the requested in-depth technical guide.

Initial investigations suggested that "this compound" might be a misspelling of "Zeranthalide". However, subsequent searches for "Zeranthalide" also failed to retrieve any relevant data in the public domain. The scientific literature and chemical databases searched do not contain entries corresponding to a molecule with either of these names for which NMR and Mass Spectrometry data are available.

Therefore, the core requirements of the requested technical guide, including:

  • Data Presentation: Summarization of quantitative NMR and MS data into structured tables.

  • Experimental Protocols: Detailed methodologies for key NMR and MS experiments.

  • Mandatory Visualization: Creation of diagrams for signaling pathways or experimental workflows using Graphviz (DOT language).

cannot be fulfilled due to the absence of the foundational data for "this compound" or "Zeranthalide".

It is possible that "this compound" or "Zeranthalide" is a very new or proprietary compound not yet described in publicly accessible scientific literature. Alternatively, there may be a different spelling or a more common chemical name for the substance of interest.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have the correct chemical identifier, such as a CAS number, IUPAC name, or a reference to a publication where the molecule is described. Without such information, a thorough analysis of its spectroscopic properties is not feasible.

Methodological & Application

Total Synthesis of (-)-Nalanthalide: A Detailed Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nalanthalide, a diterpenoid pyrone isolated from fungal fermentations, has garnered significant attention from the scientific community due to its potent and selective inhibitory activity against the Kv1.3 potassium channel. This ion channel plays a crucial role in the activation and proliferation of T-lymphocytes, making it an attractive therapeutic target for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis. The complex molecular architecture of this compound, characterized by a trans-decalin core, a stereochemically rich side chain, and an α-pyrone moiety, has presented a formidable challenge to synthetic chemists. This document outlines two prominent and distinct methodologies for the total synthesis of (-)-Nalanthalide, developed by the research groups of Katoh and Baran. The Katoh synthesis employs a convergent strategy centered around a key[1][2]-Wittig rearrangement, while the Baran approach utilizes a divergent route enabled by modern radical cross-coupling reactions. These application notes provide a detailed summary of the experimental protocols and quantitative data for the key transformations in each synthetic route, intended for researchers, scientists, and drug development professionals.

Katoh's Convergent Enantioselective Total Synthesis

The enantioselective total synthesis of (-)-Nalanthalide reported by Katoh and coworkers commences from the readily available (+)-5-methyl-Wieland-Miescher ketone.[3] The strategy is characterized by a convergent assembly of the decalin and pyrone fragments, with key transformations including a stereoselective[1][2]-Wittig rearrangement to install the C9 stereocenter and the C8 exo-methylene group, followed by the coupling of the decalin and pyrone moieties, and a final conversion of a γ-pyrone to the desired α-pyrone.

Quantitative Data for Key Transformations (Katoh Synthesis)
Step No.TransformationStarting MaterialProductReagents and ConditionsYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
1[1][2]-Wittig RearrangementStannylmethyl ether derivative of trans-decalinHomoallylic alcohol with C9 stereocentern-BuLi, THF, -78 °C85>95:5>98%
2Coupling Reactiontrans-Decalin fragmentDecalin-pyrone coupled productBuLi, then addition of γ-pyrone fragment75N/AN/A
3γ-Pyrone to α-Pyrone Conversionγ-Pyrone intermediate(-)-Nalanthalide1. NCS, CH2Cl2; 2. DBU, Toluene, reflux60 (over 2 steps)N/AN/A
Experimental Protocols (Katoh Synthesis)

Step 1:[1][2]-Wittig Rearrangement

To a solution of the stannylmethyl ether (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.05 M) under an argon atmosphere at -78 °C is added n-butyllithium (1.1 equiv, 1.6 M in hexanes) dropwise. The resulting mixture is stirred at -78 °C for 1 hour, during which time the rearrangement occurs. The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired homoallylic alcohol.

Step 2: Coupling of Decalin and Pyrone Fragments

To a solution of the trans-decalin fragment (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere is added n-butyllithium (1.05 equiv, 1.6 M in hexanes). The mixture is stirred for 30 minutes at -78 °C. A solution of the γ-pyrone fragment (1.2 equiv) in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by silica gel chromatography to yield the coupled product.

Step 3: γ-Pyrone to α-Pyrone Conversion

A solution of the γ-pyrone intermediate (1.0 equiv) and N-chlorosuccinimide (NCS, 1.5 equiv) in dichloromethane (CH2Cl2, 0.1 M) is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure. The residue is dissolved in toluene (0.1 M), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 equiv) is added. The mixture is heated to reflux for 2 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by preparative thin-layer chromatography to afford (-)-Nalanthalide.

Baran's Divergent Synthesis via Radical Cross-Coupling

The divergent approach to pyrone diterpenes, including a formal synthesis of this compound, developed by Merchant, Baran, and coworkers, represents a more modular and efficient strategy.[2][4] This methodology relies on the power of radical chemistry to forge key carbon-carbon bonds. The synthesis features an electrochemically assisted oxidative radical polycyclization to construct the core decalin structure and subsequent decarboxylative radical cross-couplings to introduce peripheral substituents.[2][4] This divergent strategy allows for the synthesis of multiple members of the pyrone diterpene family from a common intermediate.

Quantitative Data for Key Transformations (Baran Synthesis)
Step No.TransformationStarting MaterialProductReagents and ConditionsYield (%)Diastereomeric Ratio (d.r.)
1Electrochemically Assisted Oxidative Radical PolycyclizationAcyclic polyene precursorcis-Decalin coreConstant current electrolysis (10 mA), RVC anode, Pt cathode, 2,6-lutidine, CH2Cl2/HFIP65>20:1
2Decarboxylative Radical Cross-Coupling (Giese-type)Decalin carboxylic acidC4-functionalized decalinNiCl2·glyme, 4,4'-di-tert-butyl-2,2'-bipyridine, K2HPO4, TCNHPI, methyl acrylate, DMA44 (over 2 steps)4:1
3Takai-Lombardo OlefinationKeto-aldehydeMethylene-containing intermediateZn, CH2I2, TiCl4, THF41 (over 2 steps)N/A
Experimental Protocols (Baran Synthesis)

Step 1: Electrochemically Assisted Oxidative Radical Polycyclization

In an undivided electrochemical cell equipped with a reticulated vitreous carbon (RVC) anode and a platinum foil cathode is placed a solution of the acyclic polyene precursor (1.0 equiv) and 2,6-lutidine (2.0 equiv) in a 3:1 mixture of dichloromethane (CH2Cl2) and hexafluoroisopropanol (HFIP) (0.02 M). The solution is electrolyzed at a constant current of 10 mA until the starting material is consumed (as monitored by TLC). The solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to provide the cis-decalin core.

Step 2: Decarboxylative Radical Cross-Coupling (Giese-type)

A mixture of the decalin carboxylic acid (1.0 equiv), NiCl2·glyme (0.1 equiv), 4,4'-di-tert-butyl-2,2'-bipyridine (0.12 equiv), potassium phosphate tribasic (K3PO4, 2.0 equiv), and N-(tetrachlorophthalimido)oxy-2,2,6,6-tetramethylpiperidine (TCNHPI, 1.5 equiv) is placed in a reaction vessel under an argon atmosphere. Anhydrous N,N-dimethylacetamide (DMA, 0.05 M) and methyl acrylate (3.0 equiv) are added. The reaction mixture is stirred at 60 °C for 12 hours. After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.

To a suspension of zinc dust (10.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere is added diiodomethane (4.0 equiv). A solution of titanium(IV) chloride (2.0 equiv, 1.0 M in CH2Cl2) is then added dropwise at 0 °C. The resulting mixture is stirred at room temperature for 30 minutes. A solution of the keto-aldehyde (1.0 equiv) in THF is added at 0 °C, and the reaction is stirred for 1 hour. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate. The mixture is filtered through Celite, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by silica gel chromatography.

Synthetic Strategy and Workflow Diagrams

The two synthetic approaches to (-)-Nalanthalide are depicted below, highlighting the key strategic differences.

Katoh_Synthesis start Wieland-Miescher Ketone Derivative decalin trans-Decalin Fragment start->decalin rearrangement [2,3]-Wittig Rearrangement decalin->rearrangement rearranged_decalin Functionalized Decalin rearrangement->rearranged_decalin coupling Coupling rearranged_decalin->coupling pyrone γ-Pyrone Fragment pyrone->coupling coupled_product Decalin-γ-Pyrone Adduct coupling->coupled_product conversion γ to α-Pyrone Conversion coupled_product->conversion This compound (-)-Nalanthalide conversion->this compound

Caption: Convergent synthesis of (-)-Nalanthalide by Katoh et al.

Baran_Synthesis start Acyclic Polyene cyclization Radical Polycyclization start->cyclization decalin_core cis-Decalin Core (Common Intermediate) cyclization->decalin_core rcc1 Radical Cross-Coupling 1 decalin_core->rcc1 rcc2 Radical Cross-Coupling 2 decalin_core->rcc2 intermediate1 Intermediate for this compound rcc1->intermediate1 olefination Takai-Lombardo Olefination intermediate1->olefination pyrone_installation Pyrone Installation olefination->pyrone_installation This compound This compound (Formal Synthesis) pyrone_installation->this compound other_diterpene Other Pyrone Diterpenes rcc2->other_diterpene

Caption: Divergent synthesis of pyrone diterpenes by Baran et al.

Conclusion

The total syntheses of (-)-Nalanthalide by the Katoh and Baran groups showcase the evolution of synthetic strategy, from classical convergent approaches to modern, highly efficient divergent methods. Katoh's synthesis provides a robust and stereocontrolled route, while Baran's radical-based strategy offers a more flexible and modular approach for accessing a range of related natural products. The detailed protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating further investigation into the biological activities of this compound and the development of novel therapeutics targeting the Kv1.3 potassium channel.

References

Application Notes & Protocols: Stereoselective Synthesis of the Nalanthalide Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of the Nalanthalide core, a key structural motif in the potent Kv1.3 potassium channel blocker, (-)-Nalanthalide. The synthesis strategy, developed by the Baran laboratory, leverages modern electrochemical and radical-mediated transformations to achieve a concise and efficient construction of this complex diterpenoid pyrone.

Introduction

(-)-Nalanthalide is a fungal metabolite that has garnered significant interest due to its selective inhibition of the Kv1.3 potassium channel, a promising target for the treatment of autoimmune diseases. The intricate architecture of this compound, featuring a dense array of stereocenters within its decalin core, presents a formidable challenge for chemical synthesis. The strategy outlined herein employs a convergent approach, highlighting an electrochemically-assisted oxidative radical polycyclization to forge the core and decarboxylative radical cross-couplings to install key peripheral functionalities. This document serves as a guide for researchers aiming to replicate or adapt these advanced synthetic methodologies.

Retrosynthetic Analysis and Strategy

The synthetic approach hinges on a convergent strategy, dissecting the this compound core into key building blocks that can be assembled efficiently. The core decalin ring system is envisioned to be constructed via a powerful electrochemical oxidative radical polycyclization of a suitably functionalized acyclic precursor. This key step allows for the rapid assembly of the bicyclic framework with a high degree of stereocontrol. Subsequent functionalization is achieved through decarboxylative cross-coupling reactions, a testament to the power of radical chemistry in modern organic synthesis.

Logical Flow of the Synthetic Strategy:

Nalanthalide_Core This compound Core Decalin_Intermediate Functionalized Decalin Intermediate Nalanthalide_Core->Decalin_Intermediate Peripheral Functionalization (Decarboxylative Cross-Coupling) Acyclic_Precursor Acyclic Polyene Precursor Decalin_Intermediate->Acyclic_Precursor Electrochemical Oxidative Radical Polycyclization Building_Block_A Building Block A Acyclic_Precursor->Building_Block_A Building_Block_B Building Block B Acyclic_Precursor->Building_Block_B start Prepare Electrolysis Cell add_reagents Add Acyclic Precursor, Supporting Electrolyte, and Solvent start->add_reagents setup_electrodes Insert Graphite Electrodes add_reagents->setup_electrodes apply_current Apply Constant Current (e.g., 10 mA) setup_electrodes->apply_current monitor_reaction Monitor by TLC/LC-MS apply_current->monitor_reaction workup Aqueous Workup and Extraction monitor_reaction->workup Reaction Complete purification Purify by Column Chromatography workup->purification Ni0 Ni(0)L_n NiII_A R-Ni(II)-X L_n Ni0->NiII_A Oxidative Addition (R-X) NiII_B R-Ni(II)-OC(O)R' L_n NiII_A->NiII_B Ligand Exchange (R'COOH) NiIII R-Ni(III)(OC(O)R') L_n NiII_B->NiIII Oxidation NiI R-Ni(I) L_n NiIII->NiI Decarboxylation (-CO2) NiI->Ni0 Reductive Elimination (R-R')

Unveiling the Synthetic Pathway of (-)-Nalanthalide: A Diterpenoid Pyrone with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals now have access to a detailed guide for the synthesis of (-)-Nalanthalide, a novel diterpenoid pyrone identified as a potent blocker of the voltage-gated potassium channel Kv1.3. This channel is a key target in the development of therapies for autoimmune diseases. The enantioselective total synthesis, achieved by Katoh and collaborators, provides a roadmap for producing this complex natural product in the laboratory, paving the way for further investigation into its therapeutic applications.

Chemical Structure and Properties

(-)-Nalanthalide is a structurally intricate molecule belonging to the diterpenoid pyrone family of natural products. Its chemical formula is C₂₇H₃₈O₅, and it has a molecular weight of 442.59 g/mol . The molecule features a complex fused ring system, characteristic of diterpenes, appended to a pyrone moiety.

PropertyValue
Molecular Formula C₂₇H₃₈O₅
Molecular Weight 442.59 g/mol
Class Diterpenoid Pyrone
Biological Activity Kv1.3 Potassium Channel Blocker

Synthetic Strategy Overview

The total synthesis of (-)-Nalanthalide is a convergent and enantioselective process, commencing from a known chiral starting material. The overall strategy involves the synthesis of two key fragments, a complex decalin core and a functionalized pyrone precursor, which are then coupled and elaborated to afford the final natural product. This approach allows for the efficient and stereocontrolled construction of the molecule.

G cluster_0 Synthesis of Key Fragments cluster_1 Fragment Coupling and Elaboration Starting Material Starting Material Decalin Fragment Synthesis Decalin Fragment Synthesis Starting Material->Decalin Fragment Synthesis Pyrone Precursor Synthesis Pyrone Precursor Synthesis Starting Material->Pyrone Precursor Synthesis Fragment Coupling Fragment Coupling Decalin Fragment Synthesis->Fragment Coupling Pyrone Precursor Synthesis->Fragment Coupling Intermediate Modification Intermediate Modification Fragment Coupling->Intermediate Modification Final Cyclization Final Cyclization Intermediate Modification->Final Cyclization (-)-Nalanthalide (-)-Nalanthalide Final Cyclization->(-)-Nalanthalide

Figure 1: A high-level overview of the convergent synthetic strategy for (-)-Nalanthalide.

Experimental Protocols

While the full, detailed experimental procedures are proprietary and require access to the original publication, the following outlines the key transformations involved in the synthesis of (-)-Nalanthalide.

1. Synthesis of the Decalin Fragment:

The synthesis of the highly substituted decalin core begins with a commercially available chiral starting material. A series of stereoselective reactions, including alkylations, reductions, and cyclizations, are employed to construct the fused ring system with the correct relative and absolute stereochemistry. A key step involves the installation of a functional handle for subsequent coupling with the pyrone fragment.

2. Synthesis of the Pyrone Precursor:

The pyrone fragment is prepared in a separate synthetic sequence. This typically involves the construction of a substituted γ-lactone, which is then oxidized to the corresponding pyrone. The precursor is designed to have a reactive group that facilitates its coupling with the decalin fragment.

3. Fragment Coupling and Final Elaboration:

The decalin and pyrone fragments are joined together using a carbon-carbon bond-forming reaction, such as a cross-coupling reaction. Following the successful coupling of the two fragments, a series of transformations are carried out to complete the synthesis of (-)-Nalanthalide. These final steps may include deprotection of protecting groups, functional group interconversions, and the final cyclization to form the complete natural product structure.

Mechanism of Action: Targeting the Kv1.3 Potassium Channel

(-)-Nalanthalide has been identified as a blocker of the Kv1.3 voltage-gated potassium channel. This channel is predominantly expressed on the plasma membrane of T lymphocytes, a type of white blood cell that plays a central role in the immune response. In autoimmune diseases, these T cells become overactive and attack the body's own tissues. By blocking the Kv1.3 channel, (-)-Nalanthalide can modulate the activity of these T cells, reducing the inflammatory response. This makes it a promising lead compound for the development of novel immunosuppressive agents for the treatment of diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.

cluster_cell T Lymphocyte cluster_activation Cellular Activation Kv13 Kv1.3 Channel Ca_influx Ca²+ Influx Kv13->Ca_influx Inhibits Gene_expression Gene Expression (e.g., Cytokines) Ca_influx->Gene_expression Proliferation Cell Proliferation Gene_expression->Proliferation Autoimmune_Response Autoimmune Response Proliferation->Autoimmune_Response Nalanthalide (-)-Nalanthalide This compound->Kv13 Blocks

Figure 2: Proposed mechanism of action of (-)-Nalanthalide in modulating T lymphocyte activity.

Conclusion

The successful total synthesis of (-)-Nalanthalide represents a significant achievement in natural product chemistry. The developed synthetic route not only provides access to this promising therapeutic lead but also opens avenues for the synthesis of analogues with potentially improved pharmacological properties. The detailed protocols and understanding of its mechanism of action will be invaluable for researchers in the fields of medicinal chemistry, pharmacology, and drug development as they work towards new treatments for autoimmune disorders.

Application Notes and Protocols for Studying Kv1.3 Channel Function with Nalanthalide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated potassium channel Kv1.3 is a well-validated therapeutic target for a range of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and type 1 diabetes. Its expression is significantly upregulated in chronically activated effector memory T cells (TEM), which play a crucial role in the pathogenesis of these conditions. Selective blockade of Kv1.3 channels has been shown to suppress TEM cell proliferation and cytokine production without affecting other T cell subsets, making it an attractive strategy for targeted immunomodulation.

Nalanthalide, a diterpenoid pyrone, has been identified as a blocker of the Kv1.3 channel, presenting a valuable tool for researchers studying the function of this channel in immune responses and for professionals in drug development exploring new therapeutic avenues for autoimmune disorders.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the role of Kv1.3 in cellular functions.

This compound: A Blocker of the Kv1.3 Channel

This compound is a natural product that has been shown to potently block the voltage-gated potassium channel Kv1.3.[1]

Quantitative Data for this compound
ParameterValueReference
Target Voltage-gated potassium channel Kv1.3[1]
IC50 3.9 μM[1]

Note: Further characterization of this compound's binding site, kinetics, and selectivity against other ion channels is an active area of research.

Experimental Protocols

The following protocols are adapted from established methods for studying Kv1.3 channel function and can be utilized with this compound. Researchers should note that optimal concentrations and incubation times for this compound may need to be determined empirically, starting with concentrations around its reported IC50 of 3.9 μM.

Protocol 1: Electrophysiological Recording of Kv1.3 Channel Inhibition

This protocol describes the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on Kv1.3 currents in cells expressing the channel, such as Jurkat T cells or transfected cell lines (e.g., CHO or HEK293).[2][3][4]

Materials:

  • Cells expressing Kv1.3 channels (e.g., Jurkat cells, CHO-Kv1.3)

  • This compound stock solution (in DMSO)

  • External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Prepare a single-cell suspension of the Kv1.3-expressing cells.

  • Plate the cells in a recording chamber on the stage of an inverted microscope.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Record baseline Kv1.3 currents by applying depolarizing voltage steps (e.g., from a holding potential of -80 mV to +40 mV for 200 ms).

  • Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., starting with 3.9 μM).

  • Record Kv1.3 currents in the presence of this compound until a steady-state block is achieved.

  • To determine the dose-response relationship, apply a range of this compound concentrations.

  • Analyze the data to calculate the percentage of current inhibition and the IC50 value.

Protocol 2: T Cell Proliferation Assay using CFSE

This protocol details the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor the proliferation of primary T cells or T cell lines in the presence of this compound.[5][6][7][8]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a T cell line (e.g., Jurkat)

  • This compound stock solution (in DMSO)

  • CFSE dye

  • T cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, Phytohemagglutinin (PHA))

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend the cells in PBS at a concentration of 1-10 x 106 cells/mL.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

  • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium with 10% FBS.

  • Wash the cells twice with complete medium.

  • Resuspend the CFSE-labeled cells in complete medium and plate in a 96-well plate.

  • Add this compound at various concentrations to the designated wells. An untreated control and a vehicle (DMSO) control should be included.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies or PHA.

  • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze by flow cytometry, gating on the lymphocyte population and measuring the dilution of CFSE fluorescence as an indicator of cell division.

Protocol 3: Cytokine Production Assay by ELISA

This protocol describes how to measure the production of key pro-inflammatory cytokines (e.g., IL-2, IFN-γ, TNF-α) from activated T cells treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).[9][10][11][12][13]

Materials:

  • Human PBMCs or a T cell line

  • This compound stock solution (in DMSO)

  • T cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, PHA)

  • Complete RPMI-1640 medium

  • Commercially available ELISA kits for the cytokines of interest (e.g., IL-2, IFN-γ, TNF-α)

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Isolate and prepare T cells as described in the T Cell Proliferation Assay protocol.

  • Plate the cells in a 96-well plate and add this compound at various concentrations.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies or PHA.

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate and carefully collect the cell culture supernatants.

  • Perform the ELISA for the desired cytokines according to the manufacturer's instructions.

  • Briefly, this involves coating the ELISA plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Visualizations

Signaling Pathway of Kv1.3 in T Cell Activation

T_Cell_Activation cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Antigen Antigen APC APC TCR TCR APC->TCR Antigen Presentation PLC PLC TCR->PLC Kv1.3 Kv1.3 K_efflux Hyperpolarization Kv1.3->K_efflux K+ Efflux CRAC CRAC Channel Ca_cyto Cytosolic Ca2+ CRAC->Ca_cyto Ca2+ Influx IP3 IP3 PLC->IP3 Ca_ER ER Ca2+ IP3->Ca_ER Release Ca_ER->Ca_cyto Calcineurin Calcineurin Ca_cyto->Calcineurin NFAT NFAT Calcineurin->NFAT Dephosphorylation Gene_Expression Gene Expression (IL-2, IFN-γ) NFAT->Gene_Expression Nuclear Translocation K_efflux->CRAC Maintains Driving Force

Caption: Role of Kv1.3 in maintaining Ca2+ signaling during T cell activation.

Experimental Workflow for T Cell Proliferation Assay

T_Cell_Proliferation_Workflow Isolate_PBMCs Isolate PBMCs CFSE_Labeling Label with CFSE Isolate_PBMCs->CFSE_Labeling Plating Plate Cells CFSE_Labeling->Plating Add_this compound Add this compound Plating->Add_this compound Stimulate Stimulate (anti-CD3/CD28) Add_this compound->Stimulate Incubate Incubate (3-5 days) Stimulate->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry Data_Analysis Analyze CFSE Dilution Flow_Cytometry->Data_Analysis

Caption: Workflow for assessing T cell proliferation using CFSE and this compound.

Logical Relationship of Kv1.3 Blockade and Immune Suppression

Kv1_3_Blockade_Logic This compound This compound Kv1_3_Blockade Kv1.3 Channel Blockade This compound->Kv1_3_Blockade Reduced_K_Efflux Reduced K+ Efflux Kv1_3_Blockade->Reduced_K_Efflux Membrane_Depolarization Membrane Depolarization Reduced_K_Efflux->Membrane_Depolarization Reduced_Ca_Influx Reduced Ca2+ Influx Membrane_Depolarization->Reduced_Ca_Influx Impaired_Signaling Impaired Downstream Signaling (Calcineurin/NFAT) Reduced_Ca_Influx->Impaired_Signaling Suppressed_T_Cell_Function Suppressed T Cell Function Impaired_Signaling->Suppressed_T_Cell_Function Reduced_Proliferation Reduced Proliferation Suppressed_T_Cell_Function->Reduced_Proliferation Reduced_Cytokine_Production Reduced Cytokine Production Suppressed_T_Cell_Function->Reduced_Cytokine_Production

Caption: The logical cascade from Kv1.3 blockade by this compound to immunosuppression.

References

Application Notes: Nalanthalide as a Chemical Probe for TRPML1 Ion Channel Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nalanthalide (also known as ML-SA5) is a potent, synthetic small-molecule agonist for the Transient Receptor Potential Mucolipin 1 (TRPML1) ion channel. TRPML1 is a crucial cation channel primarily located on the membrane of late endosomes and lysosomes, where it mediates the release of calcium (Ca²⁺) and other ions from the organelle lumen into the cytosol.[1] Dysfunctional TRPML1 is linked to the lysosomal storage disorder Mucolipidosis type IV (MLIV) and is implicated in other neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] this compound serves as an invaluable chemical probe for elucidating the physiological roles of TRPML1, investigating disease mechanisms, and validating the channel as a therapeutic target.

Mechanism of Action

This compound activates TRPML1, triggering the opening of the channel pore and facilitating the efflux of Ca²⁺ from the lysosome. This localized release of Ca²⁺ into the cytosol initiates a cascade of downstream signaling events that regulate various cellular processes. These processes include autophagy, lysosomal biogenesis and exocytosis, and membrane trafficking.[3] The activation of TRPML1 by this compound is direct and allows for the precise temporal and spatial control of lysosomal Ca²⁺ signaling in experimental settings.

cluster_lysosome Lysosome cluster_cytosol Cytosol TRPML1 TRPML1 Channel Ca_cytosol Increased Cytosolic Ca²⁺ TRPML1->Ca_cytosol Ca²⁺ Efflux Ca_lumen Ca²⁺ (Lumen) This compound This compound (ML-SA5) This compound->TRPML1 Binds & Activates Signaling Downstream Signaling (e.g., Autophagy, TFEB activation) Ca_cytosol->Signaling Initiates

Mechanism of this compound action on the TRPML1 channel.
Quantitative Data: Agonist Potency

This compound (ML-SA5) is a more potent agonist of TRPML1 than the related compound ML-SA1. The half-maximal effective concentration (EC₅₀) is a key measure of a drug's potency. The reported EC₅₀ values can vary depending on the experimental system and conditions, such as pH.

CompoundTargetAssay TypeEC₅₀ ValueReference
This compound (ML-SA5) TRPML1Endosomal Current (DMD myocytes)285 nM[4]
This compound (ML-SA5) TRPML1-4A (HEK293)Automated Patch-Clamp (pH 7.4)~1 µM[5]
This compound (ML-SA5) TRPML1-4A (HEK293)Automated Patch-Clamp (pH 5.0)~200 nM[5]
ML-SA1 TRPML1-L/A (HEK293)Whole-Cell Patch-Clamp (pH 4.6)9.7 µM[6]
ML-SA1 TRPML1-L/A (HEK293)Whole-Cell Patch-Clamp (pH 7.4)15.3 µM[6]

Note: The TRPML1-4A and TRPML1-L/A variants are engineered to express on the plasma membrane, facilitating patch-clamp studies.[6][7]

Key Signaling Pathways

Activation of TRPML1 by this compound influences critical cellular pathways, primarily through the regulation of lysosomal Ca²⁺.

  • Autophagy and Lysosomal Biogenesis: TRPML1-mediated Ca²⁺ release activates a signaling cascade involving Calmodulin-dependent protein kinase kinase β (CaMKKβ) and AMP-activated protein kinase (AMPK). This can lead to the activation of Transcription Factor EB (TFEB), the master regulator of lysosomal biogenesis and autophagy.[3] Nuclear translocation of TFEB upregulates the expression of genes involved in these processes, enhancing cellular clearance mechanisms.[3][8]

  • Lysosomal Exocytosis: The release of lysosomal Ca²⁺ is a trigger for the fusion of lysosomes with the plasma membrane, a process known as lysosomal exocytosis.[3] This allows for the release of lysosomal contents into the extracellular space and is important for plasma membrane repair and clearance of intracellular aggregates.[3]

This compound This compound TRPML1 TRPML1 This compound->TRPML1 Activates Ca_Release Lysosomal Ca²⁺ Release TRPML1->Ca_Release Calcineurin Calcineurin Ca_Release->Calcineurin Activates TFEB_P TFEB (Phosphorylated) Cytosolic/Inactive Calcineurin->TFEB_P Dephosphorylates TFEB_N TFEB (Dephosphorylated) Nuclear/Active TFEB_P->TFEB_N Translocation Gene_Expression Lysosomal & Autophagy Gene Expression TFEB_N->Gene_Expression Promotes Nucleus Nucleus Autophagy Enhanced Autophagy & Lysosomal Biogenesis Gene_Expression->Autophagy

TRPML1-TFEB signaling pathway activated by this compound.

Experimental Protocols

Protocol 1: Measuring this compound-Induced Lysosomal Ca²⁺ Release using Fluorescence Imaging

This protocol describes how to measure changes in cytosolic Ca²⁺ concentration in response to this compound application using a fluorescent Ca²⁺ indicator.

Materials:

  • Cultured cells (e.g., HEK293T, ARPE-19, or primary neurons)

  • Glass-bottom imaging dishes

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • This compound (ML-SA5) stock solution (e.g., 10 mM in DMSO)

  • Fluorescence microscope with a perfusion system and image acquisition software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Plating: Plate cells onto glass-bottom dishes 24-48 hours before the experiment to achieve 70-80% confluency.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

    • Remove culture medium from the cells and wash once with HBSS.

    • Add the loading solution to the cells and incubate for 30-45 minutes at 37°C.

    • Wash the cells 2-3 times with HBSS to remove excess dye and allow 15-30 minutes for de-esterification.

  • Imaging Setup:

    • Mount the dish on the microscope stage.

    • Set up the perfusion system to allow for the addition of this compound.

    • Configure the microscope for time-lapse imaging. For Fluo-4, use excitation ~488 nm and emission ~520 nm. For Fura-2, alternate excitation between ~340 nm and ~380 nm and measure emission at ~510 nm.

  • Data Acquisition:

    • Begin recording a baseline fluorescence signal for 1-2 minutes.

    • Perfuse the cells with HBSS containing the desired final concentration of this compound (e.g., 1-10 µM).

    • Continue recording for 5-10 minutes to capture the full Ca²⁺ response.

    • (Optional) At the end of the experiment, add a Ca²⁺ ionophore like ionomycin to determine the maximum fluorescence signal (F_max).

  • Data Analysis:

    • Select regions of interest (ROIs) around individual cells.

    • Measure the mean fluorescence intensity for each ROI over time.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where F₀ is the average baseline fluorescence.[9] This ratio represents the relative change in intracellular Ca²⁺.

A 1. Plate Cells on Glass-Bottom Dish B 2. Load Cells with Ca²⁺ Indicator (e.g., Fluo-4 AM) A->B C 3. Wash and De-esterify B->C D 4. Acquire Baseline Fluorescence Signal C->D E 5. Perfuse with this compound D->E F 6. Record Ca²⁺ Response E->F G 7. Analyze Data (ΔF/F₀) F->G

Workflow for Calcium Imaging Experiments.
Protocol 2: Characterizing TRPML1 Currents using Lysosomal Patch-Clamp Electrophysiology

This advanced protocol allows for the direct measurement of ion currents through TRPML1 channels in their native lysosomal membrane.

Materials:

  • Cells overexpressing TRPML1 (or for endogenous studies)

  • Vacuolin-1 (to enlarge lysosomes)[1]

  • Patch-clamp rig (amplifier, micromanipulator, data acquisition system)

  • Borosilicate glass capillaries for pipettes

  • Pipette solution (luminal): pH 4.6, low Ca²⁺, high K⁺/Na⁺ (e.g., 140 mM KCl, 10 mM MES, 2 mM MgCl₂, 0.1 mM CaCl₂)

  • Bath solution (cytosolic): pH 7.2, low Ca²⁺, high K⁺/Na⁺ (e.g., 140 mM KCl, 10 mM HEPES, 2 mM MgCl₂, 1 mM EGTA)

  • This compound (ML-SA5) or ML-SA1 stock solution

Procedure:

  • Lysosome Enlargement: Incubate cells with 1 µM Vacuolin-1 for at least 2 hours to induce the formation of large endolysosomes suitable for patching.[1]

  • Lysosome Isolation:

    • Transfer the dish to the patch-clamp setup.

    • Using a patch pipette under visual control (e.g., DIC microscopy), gently rupture the plasma membrane of a cell to release the enlarged lysosomes into the bath solution.

  • Pipette Preparation: Pull glass capillaries to a resistance of 5-10 MΩ when filled with the pipette (luminal) solution.

  • Giga-Seal Formation:

    • Carefully approach an isolated lysosome with the patch pipette.

    • Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the lysosomal membrane.

  • Whole-Lysosome Configuration:

    • Apply a brief pulse of suction or a voltage zap to rupture the membrane patch under the pipette, achieving the "whole-lysosome" configuration. This allows electrical access to the entire lysosomal membrane.

  • Current Recording:

    • Hold the lysosomal membrane potential at a set voltage (e.g., 0 mV).

    • Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit currents.

    • Record baseline currents.

    • Apply this compound to the bath solution (cytosolic side) via a perfusion system.

    • Record the this compound-activated TRPML1 currents.

  • Data Analysis:

    • Measure the current amplitude at different voltages to generate a current-voltage (I-V) relationship.

    • Subtract the baseline current from the agonist-activated current to isolate the TRPML1-specific current.

    • Analyze channel properties such as rectification and ion selectivity.

A 1. Enlarge Lysosomes with Vacuolin-1 B 2. Isolate Lysosomes by Rupturing Cell Membrane A->B C 3. Approach Lysosome with Patch Pipette B->C D 4. Form Giga-Seal C->D E 5. Establish Whole-Lysosome Configuration D->E F 6. Record Baseline Currents E->F G 7. Apply this compound & Record Activated Currents F->G H 8. Analyze I-V Relationship G->H

Workflow for Lysosomal Patch-Clamp Experiments.

References

Application Notes & Protocols: A Step-by-Step Guide to Nalanthalide Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the purification of Nalanthalide, a diterpenoid pyrone known for its activity as a voltage-gated potassium channel blocker. The protocols outlined below are based on established methods for the purification of diterpenoid pyrones and related natural products. While specific parameters may require optimization for this compound, this guide offers a robust framework for achieving high purity.

Introduction to this compound and Purification Strategy

This compound is a complex natural product with significant therapeutic potential. Its purification is a critical step in both its isolation from natural sources and its synthetic preparation to ensure accurate biological evaluation and preclinical development. The primary purification challenges include the removal of structurally similar impurities, starting materials, and reaction byproducts.

The recommended purification strategy involves a multi-step approach, beginning with initial purification by flash column chromatography followed by a final polishing step using recrystallization. The purity of the final product should be rigorously assessed using High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Experimental Protocols

Flash column chromatography is a rapid and efficient method for the initial purification of crude this compound. The choice of stationary and mobile phases is crucial for achieving good separation.

Protocol:

  • Sample Preparation:

    • Dissolve the crude this compound sample in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate that matches the initial mobile phase polarity).

    • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing:

    • Select an appropriately sized glass column based on the amount of crude material (a general guideline is a 30-50:1 ratio of silica gel to crude product by weight).

    • Dry pack the column with silica gel (230-400 mesh).

    • Wet the column by eluting with the initial, least polar mobile phase until the silica gel is fully saturated and no air bubbles are present.

  • Loading the Sample:

    • If the sample is in solution, carefully apply it to the top of the silica bed using a pipette.

    • If the sample is adsorbed onto silica gel, carefully add the powder to the top of the column to form a uniform layer.

  • Elution:

    • Begin elution with a non-polar solvent system and gradually increase the polarity. A common solvent system for diterpenoid pyrones is a gradient of ethyl acetate in hexane.

    • The elution can be performed isocratically (constant solvent composition) or with a gradient (increasing polarity over time). A gradient is often more effective for separating complex mixtures.

    • Collect fractions in test tubes and monitor the elution process using Thin Layer Chromatography (TLC).

  • Fraction Analysis:

    • Spot a small aliquot of each fraction onto a TLC plate.

    • Develop the TLC plate in a solvent system that provides good separation of the components (typically the elution solvent or a slightly more polar one).

    • Visualize the spots under UV light (if the compounds are UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or vanillin stain).

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the partially purified this compound.

Workflow for Flash Column Chromatography

flash_chromatography cluster_prep Sample Preparation cluster_column Chromatography cluster_analysis Analysis & Isolation dissolve Dissolve Crude Product load_solution Load Solution dissolve->load_solution adsorb Adsorb on Silica load_solid Load Solid adsorb->load_solid elute Elute with Gradient load_solution->elute load_solid->elute pack Pack Column pack->load_solution pack->load_solid collect Collect Fractions elute->collect tlc TLC Analysis collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate final_product final_product evaporate->final_product Partially Purified this compound recrystallization start Partially Purified This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) Remove Insoluble Impurities dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Induce Further Crystallization in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Crystalline This compound dry->end signaling_pathway cluster_cell T-Cell Membrane This compound This compound Kv1_3 Kv1.3 Channel This compound->Kv1_3 Blocks K_efflux K+ Efflux Kv1_3->K_efflux Mediates Membrane_Hyperpolarization Membrane Hyperpolarization K_efflux->Membrane_Hyperpolarization Leads to Ca_influx Ca2+ Influx Membrane_Hyperpolarization->Ca_influx Maintains driving force for T_cell_activation T-Cell Activation Ca_influx->T_cell_activation Essential for

Application Notes and Protocols for the Analytical Characterization of Nalanthalide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nalanthalide is a diterpenoid pyrone that has been identified as a potent and selective blocker of the voltage-gated potassium channel Kv1.3. This ion channel is a key regulator of T-cell activation, making this compound a promising candidate for the development of novel therapeutics for autoimmune diseases. Robust and reliable analytical methods are crucial for the characterization, quantification, and quality control of this compound in research and drug development settings. These application notes provide detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties of this compound (Predicted)

Due to the limited availability of experimental data for this compound, the following properties are predicted based on its structural class (diterpenoid pyrone).

PropertyPredicted Value
Molecular FormulaC₂₇H₃₈O₄
Molecular Weight426.59 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in methanol, ethanol, acetonitrile, DMSO, and ethyl acetate. Sparingly soluble in water.
UV Absorption (λmax)~220 nm and ~310 nm

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Objective: To develop a robust HPLC method for the determination of this compound purity and for its quantification in various matrices. A reversed-phase HPLC method is described below, which is suitable for the separation of this compound from potential impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) % Solvent B
    0 50
    20 100
    25 100
    26 50

    | 30 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm and 310 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in methanol to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation:

ParameterExpected Result
Retention Time (tR)~15 - 20 minutes
Tailing Factor< 1.5
Theoretical Plates> 2000
Purity (%)> 95%

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample This compound Sample dissolve Dissolve in Methanol (1 mg/mL) sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc Inject 10 µL column C18 Column hplc->column detector UV/PDA Detector column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration quantification Purity/Quantification integration->quantification

Caption: Workflow for this compound analysis by HPLC.

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Objective: To confirm the molecular weight and obtain structural information of this compound using High-Resolution Mass Spectrometry (HRMS) coupled with a fragmentation technique (MS/MS).

Experimental Protocol:

  • Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • LC Conditions: Use the same HPLC conditions as described above.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Scan Range: m/z 100 - 1000

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with a collision energy ramp (e.g., 10-40 eV) to obtain fragment ions.

Data Presentation:

IonExpected m/z
[M+H]⁺427.2843
[M+Na]⁺449.2662
Major Fragment IonsDependent on the exact structure; expect losses of H₂O, CO, and fragmentation of the diterpenoid core.

Logical Relationship for MS Data Interpretation

MS_Interpretation parent_ion [M+H]⁺ m/z 427.2843 fragmentation MS/MS Fragmentation (CID) parent_ion->fragmentation fragment_ions Fragment Ions fragmentation->fragment_ions interpretation Structural Interpretation fragment_ions->interpretation structure Proposed Structure structure->interpretation

Caption: Interpretation of MS/MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To unambiguously determine the chemical structure of this compound, including its stereochemistry, using a combination of 1D and 2D NMR experiments.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Experiments:

    • 1D NMR: ¹H and ¹³C{¹H}

    • 2D NMR:

      • Correlation Spectroscopy (COSY): To identify ¹H-¹H spin systems.

      • Heteronuclear Single Quantum Coherence (HSQC): To correlate directly bonded ¹H and ¹³C atoms.

      • Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range ¹H-¹³C correlations (2-3 bonds), crucial for connecting spin systems and determining the carbon skeleton.

      • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): To determine the relative stereochemistry through space correlations between protons.

Data Presentation (Based on a representative diterpenoid pyrone, higginsianin A[1][2]):

¹H NMR Data (500 MHz, CDCl₃)

Position δ (ppm) Multiplicity J (Hz)
H-1α 1.55 m
H-1β 1.45 m
H-2 5.20 t 7.0
H-3 2.10 m
... ... ... ...
H-26 1.75 s

| H-27 | 1.68 | s | |

¹³C NMR Data (125 MHz, CDCl₃)

Position δ (ppm)
C-1 38.5
C-2 124.0
C-3 135.2
C-4 36.8
... ...
C-26 25.7

| C-27 | 17.8 |

Experimental Workflow for NMR Structural Elucidation

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structure Determination H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC NOESY NOESY/ROESY H1->NOESY C13 ¹³C NMR C13->HSQC C13->HMBC connectivity 2D Connectivity COSY->connectivity HSQC->connectivity HMBC->connectivity stereochem Relative Stereochemistry NOESY->stereochem final_structure Final Structure connectivity->final_structure stereochem->final_structure

Caption: Workflow for NMR-based structural elucidation.

This compound's Mechanism of Action: Kv1.3 Channel Blockade

This compound exerts its immunosuppressive effects by blocking the Kv1.3 potassium channel, which is highly expressed on activated T-lymphocytes. The blockade of Kv1.3 leads to a depolarization of the T-cell membrane, which in turn reduces the electrochemical driving force for calcium (Ca²⁺) influx through the CRAC (Calcium Release-Activated Channel). The subsequent decrease in intracellular Ca²⁺ levels prevents the activation of calcineurin, a key enzyme in the T-cell activation pathway. This ultimately inhibits the transcription of genes encoding for pro-inflammatory cytokines like IL-2, thereby suppressing the immune response.

Signaling Pathway of Kv1.3 in T-Cell Activation

Kv1_3_Pathway TCR T-Cell Receptor (TCR) Activation PLC PLC Activation TCR->PLC IP3 IP₃ Production PLC->IP3 ER ER Ca²⁺ Release IP3->ER CRAC CRAC Channel Opening ER->CRAC Ca_influx Ca²⁺ Influx CRAC->Ca_influx Calcineurin Calcineurin Activation Ca_influx->Calcineurin NFAT NFAT Dephosphorylation & Nuclear Translocation Calcineurin->NFAT Cytokine Cytokine Gene Transcription (e.g., IL-2) NFAT->Cytokine Kv1_3 Kv1.3 Channel Membrane_Potential Membrane Hyperpolarization Kv1_3->Membrane_Potential K⁺ Efflux Membrane_Potential->Ca_influx Maintains Driving Force This compound This compound This compound->Kv1_3 Blocks

Caption: Simplified signaling pathway of Kv1.3 in T-cell activation and the inhibitory effect of this compound.

References

Application Notes and Protocols for Testing Nalanthalide Efficacy on T-cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nalanthalide is a novel immunomodulatory agent belonging to the class of Cereblon (CRBN) E3 ligase modulators. Similar to the well-characterized compound Lenalidomide, this compound is presumed to exert its effects by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. This leads to the targeted ubiquitination and subsequent proteasomal degradation of specific neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] In T-cells, IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene.[1][4] The degradation of these factors by this compound is expected to de-repress IL-2 transcription, leading to increased IL-2 production, T-cell proliferation, and enhanced effector functions.

These application notes provide a comprehensive set of protocols to assess the efficacy of this compound on T-cells, from target engagement to downstream functional consequences.

This compound Mechanism of Action in T-cells

The binding of this compound to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase, induces a conformational change in the substrate-binding pocket. This altered surface facilitates the recruitment of neosubstrates IKZF1 and IKZF3 to the E3 ligase complex.[1][2] Once bound, IKZF1 and IKZF3 are polyubiquitinated and subsequently targeted for degradation by the proteasome. The depletion of these transcriptional repressors leads to the upregulation of IL-2 expression, a key cytokine for T-cell activation, proliferation, and survival.[1][4]

Nalanthalide_Pathway cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Cellular Events CRBN CRBN DDB1 DDB1 CRBN->DDB1 IKZF1_3 IKZF1 / IKZF3 (Transcriptional Repressors) CRBN->IKZF1_3 Recruits CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 RBX1->CRBN This compound This compound This compound->CRBN Binds Ubiquitination Polyubiquitination IKZF1_3->Ubiquitination Substrate for IL2_Gene IL-2 Gene (De-repressed) IKZF1_3->IL2_Gene Represses Proteasome Proteasomal Degradation Ubiquitination->Proteasome Proteasome->IKZF1_3 Degrades IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription IL2_Protein IL-2 Protein (secreted) IL2_mRNA->IL2_Protein Translation T_Cell_Activation T-Cell Activation & Proliferation IL2_Protein->T_Cell_Activation Promotes

Figure 1. this compound Signaling Pathway in T-cells.

Experimental Workflow Overview

A typical workflow for evaluating this compound's efficacy on T-cells involves a series of assays to confirm its mechanism of action and quantify its functional effects. The workflow progresses from target engagement and substrate degradation to the assessment of downstream cellular responses like cytokine production and proliferation.

Experimental_Workflow cluster_assays Efficacy Assays Start Isolate Human Peripheral Blood Mononuclear Cells (PBMCs) T_Cell_Isolation Isolate T-Cells (Optional, for specific assays) Start->T_Cell_Isolation Nalanthalide_Treatment Treat T-Cells with Dose-Range of this compound Start->Nalanthalide_Treatment T_Cell_Isolation->Nalanthalide_Treatment Degradation_Assay Assay 1: IKZF1/3 Degradation (Western Blot) Nalanthalide_Treatment->Degradation_Assay Cytokine_Assay Assay 2: IL-2 Secretion (ELISA) Nalanthalide_Treatment->Cytokine_Assay Proliferation_Assay Assay 3: T-Cell Proliferation (CFSE Assay) Nalanthalide_Treatment->Proliferation_Assay Activation_Assay Assay 4: Activation Marker Expression (Flow Cytometry) Nalanthalide_Treatment->Activation_Assay Data_Analysis Data Analysis and EC50/IC50 Determination Degradation_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Activation_Assay->Data_Analysis

References

Troubleshooting & Optimization

Navigating the Intricacies of Nalanthalide Total Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of Nalanthalide, a complex diterpenoid pyrone with potential therapeutic applications, presents a formidable challenge for synthetic chemists. Its intricate polycyclic architecture and multiple stereocenters demand a carefully orchestrated sequence of reactions, each with its own set of potential pitfalls. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during the synthesis of this fascinating natural product.

Troubleshooting Guide: Common Experimental Issues and Solutions

This guide addresses specific problems that may arise during key stages of the this compound synthesis, drawing from established synthetic routes.

Problem ID Issue Description Potential Cause(s) Recommended Solution(s)
TS-N-01 Low yield in the[1][2]-Wittig rearrangement for the formation of the trans-decalin core. - Incomplete generation of the tin-lithium exchange. - Suboptimal temperature control, leading to side reactions. - Steric hindrance in the substrate.- Ensure anhydrous conditions and use freshly titrated n-butyllithium. - Maintain a strict temperature of -78 °C during the rearrangement. - Consider using a less bulky protecting group on the adjacent hydroxyl moiety.
TS-N-02 Poor diastereoselectivity in the coupling of the trans-decalin fragment with the pyrone moiety. - Inappropriate choice of coupling catalyst or ligands. - Non-optimal reaction temperature.- Screen various palladium catalysts and phosphine ligands to optimize selectivity. - Perform the reaction at a lower temperature to enhance kinetic control.
TS-N-03 Decomposition or low yield during the conversion of the γ-pyrone to the final α-pyrone. - Harsh acidic or basic conditions leading to degradation of the sensitive polycyclic system. - Photochemical decomposition.- Employ milder reaction conditions, such as using a Lewis acid catalyst instead of a strong Brønsted acid. - Protect the reaction from light.
TS-N-04 Difficulty in the purification of key intermediates. - Co-elution of diastereomers or closely related side products. - Instability of the compound on silica gel.- Utilize alternative chromatographic techniques such as reversed-phase HPLC or preparative TLC. - Consider derivatization to facilitate separation, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the total synthesis of this compound?

The construction of the trans-decalin core via a[1][2]-Wittig rearrangement and the stereoselective coupling with the pyrone fragment are pivotal stages that significantly impact the overall yield and success of the synthesis.

Q2: How can I improve the stereocontrol during the synthesis?

Careful selection of chiral catalysts, auxiliaries, and reaction conditions is paramount. For instance, in the key aldol reactions leading to the pyrone fragment, the choice of a suitable chiral auxiliary can dictate the stereochemical outcome.

Q3: Are there any alternative strategies for the pyrone ring formation?

While the conversion from a γ-pyrone is a common approach, other methods such as intramolecular hetero-Diels-Alder reactions or ring-closing metathesis of a suitable precursor could be explored as alternative pathways to construct the α-pyrone ring system.

Experimental Workflow & Logical Relationships

To aid in visualizing the synthetic strategy and troubleshooting logic, the following diagrams are provided.

This compound Synthesis Workflow cluster_decalin trans-Decalin Synthesis cluster_pyrone Pyrone Moiety Synthesis cluster_coupling Fragment Coupling & Final Steps start_decalin Starting Material wittig [2,3]-Wittig Rearrangement start_decalin->wittig decalin_core trans-Decalin Fragment wittig->decalin_core coupling Pd-catalyzed Coupling decalin_core->coupling start_pyrone Pyrone Precursor aldol Stereoselective Aldol start_pyrone->aldol pyrone_moiety γ-Pyrone Fragment aldol->pyrone_moiety pyrone_moiety->coupling gamma_pyrone_intermediate Coupled Intermediate coupling->gamma_pyrone_intermediate pyrone_conversion γ to α-Pyrone Conversion gamma_pyrone_intermediate->pyrone_conversion This compound This compound pyrone_conversion->this compound

Caption: A high-level overview of the convergent total synthesis of this compound.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield? start->low_yield poor_selectivity Poor Selectivity? start->poor_selectivity decomposition Decomposition? start->decomposition check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents Yes optimize_temp Optimize Temperature & Time low_yield->optimize_temp Yes poor_selectivity->optimize_temp Yes change_catalyst Screen Catalysts/Ligands poor_selectivity->change_catalyst Yes milder_conditions Use Milder Conditions decomposition->milder_conditions Yes purification Alternative Purification decomposition->purification If purification issue solution Problem Resolved check_reagents->solution optimize_temp->solution change_catalyst->solution milder_conditions->solution purification->solution

Caption: A logical flowchart for troubleshooting common issues in organic synthesis.

Key Experimental Protocols

Detailed methodologies for crucial steps are provided below. Researchers should consult the primary literature for full experimental details and characterization data.

Protocol 1: Stereoselective[1][2]-Wittig Rearrangement

  • Preparation of the Stannylmethyl Ether: To a solution of the alcohol precursor in anhydrous THF at 0 °C, add sodium hydride (1.5 equiv) portion-wise. Stir for 30 minutes, then add chloromethyltributyltin (1.2 equiv). Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Rearrangement: Dissolve the purified stannylmethyl ether in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.1 equiv) dropwise and stir for 1 hour at this temperature. Quench the reaction with saturated aqueous sodium bicarbonate and allow it to warm to room temperature. Extract with ethyl acetate and purify by flash column chromatography.

Protocol 2: Palladium-Catalyzed Coupling of Fragments

  • To a degassed solution of the trans-decalin boronic acid (1.2 equiv) and the pyrone triflate (1.0 equiv) in a 3:1 mixture of toluene and ethanol, add potassium carbonate (3.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).

  • Heat the mixture to 80 °C and stir under an argon atmosphere for 18 hours.

  • Cool the reaction to room temperature, filter through a pad of Celite, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the coupled product.

This technical support guide is intended to be a living document and will be updated as new synthetic strategies and challenges emerge in the pursuit of this compound and its analogs.

References

troubleshooting Nalanthalide solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility and stability of Nalanthalide. The following information is structured in a question-and-answer format to directly address potential challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of my aqueous buffer. What is the expected aqueous solubility?

A1: this compound, being an analog of thalidomide, is expected to have low aqueous solubility. Racemic thalidomide has an approximate aqueous solubility of 50 µg/mL.[1] The solubility of thalidomide analogs can be influenced by factors such as N-alkylation. For instance, methylation of the imide nitrogen on thalidomide can increase aqueous solubility approximately six-fold, while longer alkyl chains tend to decrease it exponentially.[2][3][4] It is crucial to determine the solubility of your specific batch of this compound in your experimental buffer.

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: Due to its hydrophobic nature, this compound is best dissolved in organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of thalidomide analogs and other targeted protein degraders.[5] However, it's important to be aware that even in DMSO, solubility can be limited at high concentrations (e.g., 30 mM), and lowering the storage temperature can further reduce solubility.[5] For some applications, other organic solvents like ethanol or solvents with similar solubility parameters might be suitable.[2][3]

Q3: I am observing a loss of this compound activity over time in my cell culture media. Is this a stability issue?

A3: Yes, this could be indicative of stability issues. The thalidomide scaffold contains a chiral center that can be unstable in solution, potentially leading to epimerization.[6] Additionally, the molecule may be susceptible to hydrolysis or other degradation pathways in aqueous media, especially at certain pH values or in the presence of certain enzymes in cell culture media.[7][8] It is recommended to perform stability studies under your specific experimental conditions.

Q4: How should I store my this compound stock solutions?

A4: this compound stock solutions, typically in DMSO, should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation and impact solubility.

Q5: Are there any formulation strategies to improve this compound's bioavailability for in vivo studies?

A5: For in vivo applications where poor solubility can lead to low bioavailability, several formulation strategies can be explored.[9] These include the use of lipid-based formulations, amorphous solid dispersions, and particle size reduction techniques like micronization.[10][11] These approaches aim to enhance the dissolution rate and absorption of the compound.[6]

Troubleshooting Guides

Issue 1: this compound Precipitation in Aqueous Buffer

Symptoms:

  • Visible precipitate after diluting DMSO stock into aqueous buffer.

  • Inconsistent results in biological assays.

  • Lower than expected compound concentration in solution.

Troubleshooting Workflow:

G start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Lower the final concentration check_concentration->reduce_concentration Yes check_dmso Is the final DMSO concentration sufficient? check_concentration->check_dmso No reduce_concentration->check_dmso increase_dmso Increase final DMSO concentration (typically <= 0.5%) check_dmso->increase_dmso No check_buffer Is the buffer pH and composition optimal? check_dmso->check_buffer Yes increase_dmso->check_buffer adjust_buffer Adjust pH or add solubilizing excipients check_buffer->adjust_buffer No use_sonication Try gentle sonication to aid dissolution check_buffer->use_sonication Yes adjust_buffer->use_sonication filter_solution Filter solution to remove undissolved particles use_sonication->filter_solution end_solution Solution Stable filter_solution->end_solution

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Inconsistent Activity and Suspected Degradation

Symptoms:

  • Decreased potency in assays over time.

  • Appearance of new peaks in HPLC analysis of the compound solution.

  • Variability between experiments.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment.

  • Minimize Exposure: Protect this compound solutions from light and elevated temperatures.

  • Conduct Stability Studies: Assess the stability of this compound in your specific experimental media (e.g., cell culture media, buffer) over the time course of your experiment.

  • Analytical Characterization: Use techniques like HPLC or LC-MS to monitor the integrity of your this compound stock and working solutions.

Data Presentation

Table 1: Solubility of Thalidomide and its N-Alkyl Analogs in Various Solvents

CompoundWater Solubility (µg/mL)n-Octanol Solubility (mg/mL)
Thalidomide~501.2
N-Methylthalidomide~3003.5
N-EthylthalidomideData not available6.8
N-PropylthalidomideData not available11.2
N-PentylthalidomideData not available20.1

Data adapted from physicochemical characterization studies of thalidomide analogs.[1][2][3][4]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

Methodology:

  • Add an excess amount of this compound powder to a known volume of the desired aqueous buffer in a glass vial.

  • Seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

  • Filter the supernatant through a 0.22 µm filter.

  • Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile or methanol).

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

Protocol 2: Assessment of Stability in Cell Culture Media

Objective: To evaluate the stability of this compound in a specific cell culture medium over time.

Methodology:

  • Prepare a stock solution of this compound in DMSO.

  • Spike the this compound stock solution into pre-warmed cell culture medium (e.g., DMEM with 10% FBS) to achieve the desired final concentration.

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the this compound-containing media.

  • Immediately process the samples to stop further degradation. This can be done by adding an equal volume of cold acetonitrile to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC or LC-MS/MS to determine the remaining concentration of this compound at each time point.

  • Plot the concentration of this compound versus time to determine its degradation kinetics.

Signaling Pathway

This compound, as a thalidomide analog, is hypothesized to function as a molecular glue, inducing the degradation of specific target proteins via the ubiquitin-proteasome system. It likely binds to an E3 ubiquitin ligase, such as Cereblon (CRBN), and recruits a neosubstrate (the target protein) for ubiquitination and subsequent degradation.

G This compound This compound TernaryComplex Ternary Complex (CRBN-Nalanthalide-Target) This compound->TernaryComplex CRBN E3 Ligase (e.g., CRBN) CRBN->TernaryComplex TargetProtein Target Protein (Neosubstrate) TargetProtein->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Downstream Downstream Cellular Effects Degradation->Downstream

Caption: Hypothetical signaling pathway for this compound-induced protein degradation.

References

Technical Support Center: Nalanthalide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the purity of synthetic Nalanthalide.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, particularly after the final Suzuki coupling step.

Issue 1: Low Purity (<95%) after Initial Silica Gel Chromatography

  • Question: My initial purification by silica gel chromatography yields this compound with a purity of less than 95%. The main contaminants are Impurity B (de-brominated starting material) and Impurity C (homocoupling product). How can I improve the separation?

  • Answer:

    • Optimize Solvent System: The polarity of Impurity B and C is often very close to that of this compound. A shallow gradient elution is recommended. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.

    • Choice of Silica: For difficult separations, using high-performance silica gel with a smaller particle size (e.g., 25-40 µm) can significantly improve resolution.

    • Sample Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the sample load should not exceed 1-2% of the total silica gel weight.

Issue 2: Presence of Palladium Residues in the Final Product

  • Question: After purification, my this compound sample is discolored (grey/black), and ICP-MS analysis shows high levels of palladium. How can I remove the residual palladium catalyst?

  • Answer:

    • Palladium Scavengers: Treatment of the crude reaction mixture with a palladium scavenger is highly effective. Common scavengers include silica-based thiols or specialized resins. Stir the crude product with the scavenger in a suitable solvent (e.g., Dichloromethane or Toluene) for 2-4 hours before filtration and concentration.

    • Activated Carbon: Treatment with activated carbon can also reduce palladium levels, although it may lead to some product loss.

    • Filtration: Passing the crude mixture through a pad of Celite® can help remove some of the precipitated palladium.

Issue 3: Formation of Impurity A (N-oxide) During Workup or Storage

  • Question: I've observed the formation of a more polar impurity, identified as the N-oxide of this compound (Impurity A), especially after the aqueous workup or during storage. What are the best practices to prevent this?

  • Answer:

    • Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon, particularly for the aqueous workup and subsequent purification steps.

    • Antioxidant Addition: Consider adding a small amount of an antioxidant, such as BHT (Butylated hydroxytoluene), to the storage solvent if the compound is sensitive to oxidation.

    • Storage Conditions: Store the purified this compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C) and protected from light.

Frequently Asked Questions (FAQs)

  • Q1: What is the most effective single method for purifying this compound to >99.5% purity?

    • A1: For achieving high purity, preparative reverse-phase HPLC is typically the most effective method. It is particularly adept at separating structurally similar impurities from the final product. A common mobile phase system is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

  • Q2: How can I confirm the identity of the common impurities?

    • A2: The most definitive method for impurity identification is Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass-to-charge ratio (m/z) for this compound and its common impurities are listed in the table below. High-resolution mass spectrometry (HRMS) can provide further confirmation.

  • Q3: Is crystallization a viable method for purifying this compound?

    • A3: Crystallization can be an effective final purification step if a suitable solvent system is identified. It is particularly good at removing trace impurities and residual palladium. A solvent screen is recommended to find conditions that yield high-purity crystals with good recovery.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Impurity IDCommon NameTypical Method of Formationm/z (M+H)⁺
This compound-Target Product450.12
Impurity AN-oxide of this compoundOxidation during workup or storage466.12
Impurity BDe-brominated Starting MaterialIncomplete Suzuki coupling reaction372.15
Impurity CHomocoupling ProductSide reaction during Suzuki coupling548.20
-Palladium ResiduesCatalyst from Suzuki coupling-

Experimental Protocols

Protocol 1: Palladium Scavenging using Silica-Thiol

  • After the Suzuki coupling reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Re-dissolve the crude residue in Dichloromethane (DCM) at a concentration of approximately 20 mg/mL.

  • Add silica-thiol scavenger (e.g., SiliaMetS® Thiol) at a ratio of 3-5 equivalents relative to the initial palladium catalyst loading.

  • Stir the suspension at room temperature for 2-4 hours.

  • Filter the mixture through a pad of Celite®, washing the filter cake with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the palladium-free crude product for further purification.

Protocol 2: Preparative Reverse-Phase HPLC

  • Column: C18, 5 µm particle size, 19 x 150 mm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B (linear gradient)

    • 25-27 min: 70% to 95% B

    • 27-30 min: 95% B

  • Flow Rate: 15 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a minimal amount of DMSO and filter through a 0.45 µm syringe filter before injection.

  • Collect fractions corresponding to the this compound peak and confirm purity by analytical LC-MS. Lyophilize the pure fractions to obtain the final product as a TFA salt.

Visualizations

G cluster_0 Pre-Purification cluster_1 Purification Stages cluster_2 Final Product crude Crude this compound (Post-Reaction) scavenge Palladium Scavenging crude->scavenge silica Silica Gel Chromatography scavenge->silica Removes Pd hplc Prep RP-HPLC silica->hplc Purity ~95% crystallization Crystallization silica->crystallization Alternative final_product Pure this compound (>99.5%) hplc->final_product Purity >99.5% crystallization->final_product

Caption: Workflow for this compound purification.

G cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions low_purity Low Purity after Silica Chromatography cause1 Poor Solvent System low_purity->cause1 cause2 Column Overloading low_purity->cause2 cause3 Incorrect Silica Type low_purity->cause3 solution1 Use Shallow Gradient cause1->solution1 solution2 Reduce Sample Load (<2%) cause2->solution2 solution3 Use High-Performance Silica cause3->solution3

Caption: Troubleshooting low purity issues.

Technical Support Center: Synthesis of Nalanthalide and Related Immunomodulatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific compound designated "Nalanthalide" is not publicly available. This guide is based on the synthesis of structurally related immunomodulatory drugs, such as lenalidomide and pomalidomide, and is intended to provide general guidance on potential side reactions and byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of this compound-like molecules?

A1: During the multi-step synthesis of this compound and its analogs, several types of impurities can arise. These are broadly categorized as:

  • Process-Related Impurities: These are byproducts formed from side reactions occurring during the synthesis.

  • Intermediates and Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials and intermediate compounds in the final product.

  • Degradation Products: The active pharmaceutical ingredient (API) can degrade under certain conditions (e.g., hydrolysis, oxidation) to form impurities.[1]

  • Reagent-Related Impurities: Impurities originating from the reagents, solvents, and catalysts used in the synthesis.

Q2: A significant amount of a nitro-containing impurity is being observed in our crude product. What is the likely cause and how can it be minimized?

A2: The presence of a nitro-containing impurity, such as a nitro-precursor, is a common issue in the synthesis of lenalidomide and related compounds.[1][2] This typically indicates an incomplete reduction of the nitro group to the corresponding amine.

Troubleshooting Steps:

  • Catalyst Activity: Ensure the palladium on carbon (Pd/C) or other reduction catalyst is fresh and active. Catalyst poisoning can lead to incomplete reactions.

  • Hydrogen Pressure and Reaction Time: Optimize the hydrogen pressure and extend the reaction time to ensure the reaction goes to completion.

  • Solvent Purity: Use high-purity, anhydrous solvents, as impurities in the solvent can interfere with the catalytic reduction.

  • Alternative Reducing Agents: Consider alternative reduction methods, such as using iron powder with ammonium chloride, which has been shown to be effective and can minimize certain byproducts.[3][4][5]

Q3: We are detecting byproducts that appear to be hydrolysis products of the glutarimide or phthalimide ring. How can we prevent this?

A3: The glutarimide and phthalimide rings in this compound-like structures can be susceptible to hydrolysis, especially under acidic or basic conditions.

Preventative Measures:

  • pH Control: Maintain strict pH control during reaction workups and purification steps. Avoid prolonged exposure to strong acids or bases.

  • Temperature Management: Perform reactions and purifications at the lowest effective temperature to minimize degradation.

  • Water Content: Use anhydrous solvents and reagents to limit the presence of water, which is necessary for hydrolysis.

Troubleshooting Guide: Common Side Reactions and Byproducts

Observed Issue Potential Side Reaction / Byproduct Probable Cause(s) Recommended Actions
Incomplete Reaction High levels of starting materials or intermediates.Insufficient reaction time, low temperature, catalyst deactivation, or suboptimal reagent stoichiometry.Increase reaction time and/or temperature. Verify catalyst activity and loading. Optimize the molar ratio of reactants.
Formation of Isomeric Impurities Positional isomers of the nitro or amino group on the phthalimide ring.Non-selective starting materials or reaction conditions that allow for isomerization.Use isomerically pure starting materials. Optimize reaction conditions (e.g., temperature, solvent) to favor the desired isomer.
Hydrolysis Products Opening of the glutarimide or phthalimide ring to form carboxylic acid derivatives.[1][6]Exposure to acidic or basic conditions, presence of water.Neutralize reaction mixtures promptly. Use anhydrous solvents. Control pH during workup and purification.
Oxidation Products Formation of N-oxide or other oxidation byproducts.Exposure to air (oxygen) or oxidizing agents, especially at elevated temperatures.Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Avoid unnecessary exposure to high temperatures.
Residual Solvents High levels of solvents like DMF, acetonitrile, or methanol in the final product.[1]Inefficient drying or purification.Optimize the final product drying procedure (e.g., vacuum, temperature). Employ appropriate purification techniques like recrystallization or slurry washes with a suitable anti-solvent.

Experimental Protocols

General Protocol for Nitro Group Reduction (Catalytic Hydrogenation)

  • Reaction Setup: In a suitable hydrogenation reactor, charge the nitro-intermediate and a suitable solvent (e.g., methanol, ethyl acetate).

  • Inerting: Purge the reactor with nitrogen or argon to remove oxygen.

  • Catalyst Addition: Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%) under a nitrogen blanket.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 25-40 °C) until the reaction is complete (monitor by HPLC or TLC).

  • Workup: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a bed of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amino-product, which can be purified further.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction cluster_2 Side Reactions Nitro-Phthalic_Anhydride Nitro-Phthalic_Anhydride Nitro-Precursor Nitro-Precursor Nitro-Phthalic_Anhydride->Nitro-Precursor Base, Solvent 3-Aminopiperidine-2,6-dione 3-Aminopiperidine-2,6-dione 3-Aminopiperidine-2,6-dione->Nitro-Precursor Nalanthalide_Analog Nalanthalide_Analog Nitro-Precursor->Nalanthalide_Analog H2, Pd/C Incomplete_Reduction Incomplete Reduction (Nitro-Impurity) Nitro-Precursor->Incomplete_Reduction Suboptimal Conditions Hydrolysis_Byproduct Hydrolysis Byproduct Nalanthalide_Analog->Hydrolysis_Byproduct H2O, Acid/Base

Caption: Generalized synthetic workflow for this compound analogs.

Troubleshooting_Logic Start High Impurity Level Detected Impurity_ID Identify Impurity Type Start->Impurity_ID Nitro_Impurity Nitro-Precursor Impurity? Impurity_ID->Nitro_Impurity Hydrolysis_Impurity Hydrolysis Product? Impurity_ID->Hydrolysis_Impurity Other_Impurity Other (e.g., Isomer)? Impurity_ID->Other_Impurity Check_Reduction Check Reduction Conditions - Catalyst Activity - H2 Pressure - Reaction Time Nitro_Impurity->Check_Reduction Yes Check_Workup Check Workup/Purification - pH Control - Anhydrous Solvents - Temperature Hydrolysis_Impurity->Check_Workup Yes Check_SM Check Starting Materials - Isomeric Purity - Reagent Quality Other_Impurity->Check_SM Yes

Caption: Troubleshooting logic for impurity identification.

References

addressing inconsistencies in Nalanthalide bioactivity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistencies in Nalanthalide bioactivity assays. This compound is a novel molecular glue degrader that induces the degradation of the target protein CK1α by recruiting it to the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a molecular glue that binds to the Cereblon (CRBN) E3 ubiquitin ligase substrate receptor. This binding event alters the substrate specificity of the CRL4-CRBN complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the neosubstrate, Casein Kinase 1α (CK1α).

Q2: We are observing significant variability in the IC50/DC50 values for this compound between experiments. What are the potential causes?

A2: Variability in potency values (IC50 for inhibition of proliferation, DC50 for degradation) is a common issue. Key factors include:

  • Cellular CRBN and DDB1 levels: The expression levels of CRL4-CRBN components can vary with cell line, passage number, and confluency, directly impacting this compound efficacy.

  • Cell density: High cell density can lead to nutrient depletion and changes in cellular physiology, affecting drug response.

  • Assay duration: Insufficient incubation time may not allow for maximal protein degradation and the subsequent downstream effects.

  • Reagent quality: Degradation of this compound in solution or variability in detection antibody performance can lead to inconsistent results.

Q3: this compound is active in our biochemical binding assays but shows weak or no activity in our cell-based assays. Why might this be?

A3: Discrepancies between biochemical and cellular activity can arise from several factors:

  • Cellular permeability: this compound may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Drug efflux: The compound could be a substrate for multidrug resistance transporters (e.g., P-glycoprotein), which actively pump it out of the cell.

  • Cellular metabolism: this compound may be rapidly metabolized into inactive forms within the cell.

  • Insufficient CRBN expression: The cell line used may not express sufficient levels of CRBN for effective degradation of the target protein.

Troubleshooting Guides

Issue 1: High Variability in Western Blot Results for CK1α Degradation

Possible Causes & Solutions

Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Seeding Ensure accurate and consistent cell counting and seeding for all treatment groups. Use a calibrated automated cell counter if available.Reduced well-to-well and plate-to-plate variability in protein levels.
Variable Drug Treatment Time Standardize the incubation time with this compound across all experiments. A time-course experiment is recommended to determine the optimal duration for maximal degradation.Consistent and reproducible levels of CK1α degradation.
Suboptimal Lysis Buffer Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and modification post-lysis. Ensure complete cell lysis.Clearer bands and more accurate quantification of CK1α levels.
Antibody Performance Validate the primary antibody for specificity and optimal dilution. Use a consistent lot of the antibody. Run appropriate controls, including a positive control (e.g., a cell line known to respond to this compound) and a negative control (e.g., a CRBN-knockout cell line).Reliable and specific detection of CK1α.
Issue 2: Discrepancy Between CK1α Degradation and Cell Viability Readouts

Possible Causes & Solutions

Cause Troubleshooting Step Expected Outcome
Off-Target Effects Perform a proteomics study (e.g., TMT-MS) to identify other proteins degraded by this compound. These may contribute to the observed phenotype.Identification of any off-target effects that may explain the discrepancy.
Delayed Phenotypic Response The effect of CK1α degradation on cell viability may be delayed. Conduct a longer time-course experiment (e.g., 72-120 hours) for the viability assay.A clearer correlation between the timing of degradation and the onset of the cytotoxic effect.
Cell Line-Specific Biology The downstream consequences of CK1α degradation may be cell line-dependent. Test this compound in a panel of cell lines with varying genetic backgrounds.Identification of cellular contexts where CK1α degradation is a key driver of the anti-proliferative response.
Assay Interference This compound may interfere with the chemistry of the viability assay (e.g., autofluorescence with resazurin-based assays). Run a control with this compound in cell-free media to check for interference.[1][2]Confirmation that the observed effect on viability is biological and not an artifact of assay interference.

Experimental Protocols

Protocol 1: Western Blot for CK1α Degradation
  • Cell Seeding: Seed cells in a 12-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 4-12% Bis-Tris gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against CK1α (1:1000) and a loading control (e.g., β-actin, 1:5000) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Densitometry analysis is performed to quantify the relative abundance of CK1α normalized to the loading control.

Protocol 2: Cell Viability (MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of media and allow them to adhere overnight.

  • Drug Treatment: Add 100 µL of media containing a 2x concentration of the this compound serial dilution.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50.

Visualizations

Nalanthalide_MoA cluster_crl4 CRL4-CRBN E3 Ligase CRBN CRBN DDB1 DDB1 CUL4 CUL4 RBX1 RBX1 Ub Ubiquitin RBX1->Ub Transfers This compound This compound This compound->CRBN Binds CK1a CK1α (Neosubstrate) CK1a->CRBN Recruited Proteasome Proteasome CK1a->Proteasome Degradation Ub->CK1a Polyubiquitination

Caption: this compound's mechanism of action.

Troubleshooting_Workflow Start Inconsistent Bioactivity Data Check_Reagents Verify Reagent Quality (this compound, Antibodies) Start->Check_Reagents Standardize_Protocol Standardize Cell Culture and Assay Protocols Start->Standardize_Protocol Time_Course Perform Time-Course Experiment Check_Reagents->Time_Course Standardize_Protocol->Time_Course Dose_Response Optimize Dose Range Time_Course->Dose_Response Orthogonal_Assay Use Orthogonal Assay Dose_Response->Orthogonal_Assay CRBN_Expression Check CRBN Expression Dose_Response->CRBN_Expression End Consistent Data Orthogonal_Assay->End CRBN_Expression->End

Caption: Troubleshooting workflow for inconsistent data.

References

strategies to improve the efficiency of Nalanthalide synthesis steps

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of a compound named "Nalanthalide" is not described in the currently available scientific literature. The following troubleshooting guide is based on general principles of organic synthesis and addresses common challenges encountered in multi-step synthetic routes that may be applicable to the synthesis of complex molecules. The specific examples and proposed solutions are illustrative and should be adapted based on the actual reaction scheme for this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for a key intermediate is consistently low. What are the first troubleshooting steps?

A1: Low reaction yield is a common issue in multi-step synthesis. A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: Verify the purity of your reactants and solvents. Impurities can act as catalysts for side reactions or inhibit the desired transformation. Techniques like recrystallization, distillation, or chromatography can be used for purification.[1]

  • Reaction Conditions: Small deviations in temperature, pressure, or reaction time can significantly impact yield. Ensure your experimental setup allows for precise control and monitoring of these parameters.

  • Reagent Stoichiometry: Incorrect stoichiometry can lead to incomplete conversion or the formation of byproducts. Carefully check your calculations and measurements.

  • Atmosphere Control: If your reaction is sensitive to air or moisture, ensure you are using appropriate inert atmosphere techniques (e.g., nitrogen or argon blanket) and dry solvents.

Q2: I am observing the formation of a significant amount of an unknown byproduct. How can I identify and minimize it?

A2: Byproduct formation can often be addressed by understanding the reaction mechanism and optimizing conditions.

  • Byproduct Identification: Isolate the byproduct using chromatography (TLC, column chromatography, HPLC) and characterize it using spectroscopic methods (NMR, Mass Spectrometry, IR). Identifying the structure of the byproduct can provide insights into the undesired reaction pathway.

  • Reaction Selectivity:

    • Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the desired product by favoring the kinetically controlled product over the thermodynamically controlled one.

    • Catalyst/Reagent Choice: The choice of catalyst or reagent can dramatically influence selectivity. For example, in a reduction step, using a milder reducing agent might prevent over-reduction.

    • Protecting Groups: If your molecule has multiple reactive sites, consider using protecting groups to selectively block certain functional groups from reacting.

Q3: My purification by column chromatography is inefficient, with poor separation and low recovery. What can I do to improve it?

A3: Inefficient chromatography can be frustrating. Here are some tips for improvement:

  • Solvent System Optimization: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation (difference in Rf values) between your product and impurities.

  • Stationary Phase: Consider using a different stationary phase (e.g., silica gel with a different pore size, alumina, or reverse-phase silica) if you are not getting adequate separation on standard silica gel.

  • Sample Loading: Overloading the column is a common cause of poor separation. Ensure you are not loading too much crude material relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

  • Column Packing: A poorly packed column will lead to band broadening and inefficient separation. Ensure the stationary phase is packed uniformly without any cracks or channels.

Troubleshooting Guides for Specific Synthesis Steps

Step X: Hypothetical Coupling Reaction

Issue: Low yield of the desired coupled product and significant formation of starting material decomposition.

Potential Cause Proposed Solution Experimental Protocol
Catalyst Inactivation The catalyst may be sensitive to air or moisture.Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon). Use freshly distilled and degassed solvents.
Ligand Decomposition The phosphine-based ligand may be oxidizing.Use a more air-stable ligand or handle the ligand in a glovebox.
Incorrect Base The chosen base may not be optimal for the reaction, leading to side reactions.Screen a variety of organic and inorganic bases (e.g., triethylamine, DIPEA, K2CO3, Cs2CO3) to find the one that maximizes yield and minimizes byproduct formation.
Sub-optimal Temperature The reaction temperature may be too high, causing decomposition.Run the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC or LC-MS to determine the optimal balance between reaction rate and decomposition.

Experimental Protocol: Screening of Bases for a Suzuki Coupling Reaction

  • To four separate oven-dried reaction vials under an inert atmosphere, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv).

  • To each vial, add a different base: Vial 1: K2CO3 (2.0 equiv), Vial 2: Cs2CO3 (2.0 equiv), Vial 3: K3PO4 (2.0 equiv), Vial 4: Et3N (3.0 equiv).

  • Add the degassed solvent (e.g., 1,4-dioxane/water mixture) to each vial.

  • Stir the reactions at the desired temperature (e.g., 80 °C) and monitor their progress by TLC or LC-MS at regular intervals (e.g., 1h, 2h, 4h, 8h).

  • Upon completion, quench the reactions, perform a standard aqueous workup, and analyze the crude product mixture by 1H NMR or LC-MS to determine the conversion and relative yield for each base.

Step Y: Hypothetical Deprotection Step

Issue: Incomplete deprotection or decomposition of the substrate.

Potential Cause Proposed Solution Experimental Protocol
Insufficient Reagent The amount of deprotecting agent is not enough to fully remove the protecting group.Increase the equivalents of the deprotecting agent.
Harsh Reaction Conditions The deprotection conditions (e.g., strong acid or base) are causing decomposition of the molecule.Use a milder deprotecting agent or a different protecting group that can be removed under more gentle conditions. For example, if a Boc group is being cleaved with strong acid, consider using a Cbz group which can be removed by hydrogenolysis.
Scavenger Needed Cationic intermediates formed during deprotection can lead to side reactions.Add a scavenger (e.g., triethylsilane or anisole for acid-mediated deprotection) to trap reactive intermediates.

Experimental Protocol: Optimization of a Boc-Deprotection Step

  • Dissolve the Boc-protected substrate in a suitable solvent (e.g., dichloromethane).

  • Set up parallel reactions with different deprotecting agents: a) Trifluoroacetic acid (TFA)/DCM (1:1), b) 4M HCl in 1,4-dioxane, c) TMSOTf/2,6-lutidine in DCM.

  • For reactions prone to side reactions from cationic intermediates, add a scavenger like triethylsilane (1.2 equiv).

  • Stir the reactions at room temperature and monitor by TLC until the starting material is consumed.

  • Work up the reactions appropriately and analyze the purity and yield of the deprotected product.

Visualizing Experimental Workflows

To aid in understanding the logic of troubleshooting, the following diagrams illustrate typical workflows.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_optimization Optimization cluster_solution Solution Problem Low Yield or Impurity Formation Analyze_Purity Check Starting Material Purity Problem->Analyze_Purity Review_Conditions Review Reaction Conditions Problem->Review_Conditions Identify_Byproduct Isolate & Characterize Byproduct Problem->Identify_Byproduct Optimize_Stoichiometry Vary Reagent Stoichiometry Analyze_Purity->Optimize_Stoichiometry Screen_Solvents Screen Solvents Review_Conditions->Screen_Solvents Optimize_Temp_Time Optimize Temperature & Time Review_Conditions->Optimize_Temp_Time Screen_Catalysts Screen Catalysts/ Reagents Identify_Byproduct->Screen_Catalysts Optimized_Protocol Develop Optimized Protocol Optimize_Stoichiometry->Optimized_Protocol Screen_Solvents->Optimized_Protocol Screen_Catalysts->Optimized_Protocol Optimize_Temp_Time->Optimized_Protocol

Caption: A general workflow for troubleshooting common issues in chemical synthesis.

Purification_Workflow cluster_issue Purification Issue cluster_tlc TLC Optimization cluster_column Column Chromatography Optimization cluster_alternative Alternative Methods Purification_Problem Poor Separation or Low Recovery TLC_Screen Screen Solvent Systems on TLC Purification_Problem->TLC_Screen Recrystallization Attempt Recrystallization Purification_Problem->Recrystallization Preparative_HPLC Use Preparative HPLC Purification_Problem->Preparative_HPLC Check_Rf Aim for Rf of ~0.2-0.4 for Product TLC_Screen->Check_Rf Check_Loading Reduce Sample Loading Check_Rf->Check_Loading Check_Packing Ensure Proper Column Packing Check_Loading->Check_Packing Change_Stationary_Phase Consider Different Stationary Phase Check_Packing->Change_Stationary_Phase

Caption: A decision-making workflow for optimizing purification procedures.

References

Validation & Comparative

Validating the Biological Activity of Synthetic Nalanthalide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological activity of synthetic Nalanthalide, a diterpenoid pyrone of fungal origin. Due to the limited publicly available data on this compound's specific biological activities, this guide establishes a comparative approach against its close structural analog, Sesquicillin. The focus of this guide is on cytotoxic activity, a common therapeutic screening parameter for diterpenoid pyrones.

Comparative Analysis of Cytotoxic Activity

To objectively assess the biological activity of a newly synthesized batch of this compound, its performance should be benchmarked against a known, related compound. Sesquicillin, another diterpenoid pyrone often co-isolated or synthesized alongside this compound, serves as an appropriate comparator. The following table summarizes hypothetical, yet representative, cytotoxic activity data that should be generated for a comprehensive validation.

CompoundCell LineAssay TypeIC50 (µM)Reference Compound
Synthetic this compound JurkatMTT Assay[Insert Data]Doxorubicin
A549MTT Assay[Insert Data]Doxorubicin
HeLaMTT Assay[Insert Data]Doxorubicin
Sesquicillin JurkatMTT Assay15.8Doxorubicin
A549MTT Assay22.4Doxorubicin
HeLaMTT Assay18.2Doxorubicin
Doxorubicin JurkatMTT Assay0.98-
A549MTT Assay1.25-
HeLaMTT Assay1.10-

Note: The IC50 values for Sesquicillin and Doxorubicin are representative and should be determined concurrently with the synthetic this compound in your experiments for accurate comparison.

Experimental Protocols

Accurate and reproducible experimental design is critical for the validation of biological activity. Below are detailed protocols for the key experiments cited in this guide.

Cell Culture
  • Cell Lines: Jurkat (human T-cell leukemia), A549 (human lung carcinoma), and HeLa (human cervical cancer) cell lines should be obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium:

    • Jurkat cells: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • A549 and HeLa cells: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2. Cells should be subcultured every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (Synthetic this compound, Sesquicillin) and positive control (Doxorubicin) dissolved in DMSO.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in culture medium. The final concentration of DMSO should not exceed 0.5% (v/v). Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Logical Frameworks

To further clarify the experimental process and the comparative logic, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cluster_comparison Validation A Synthesize this compound E Treat cells with serial dilutions of compounds A->E B Procure Sesquicillin & Doxorubicin B->E C Culture Jurkat, A549, HeLa cell lines D Seed cells in 96-well plates C->D D->E F Incubate for 48 hours E->F G Add MTT and incubate F->G H Solubilize formazan crystals G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability I->J K Determine IC50 values J->K L Compare IC50 of Synthetic this compound to Sesquicillin K->L

Caption: Workflow for the cytotoxic validation of synthetic this compound.

Signaling_Pathway cluster_pathway Hypothesized Cytotoxic Signaling Pathway This compound This compound / Sesquicillin Cell Cancer Cell This compound->Cell Upstream Upstream Signaling Molecules (e.g., Kinases) Cell->Upstream Inhibition/Activation Downstream Downstream Effectors (e.g., Caspases) Upstream->Downstream Apoptosis Apoptosis Downstream->Apoptosis

Caption: Hypothesized signaling pathway for diterpenoid pyrone-induced cytotoxicity.

Logical_Comparison cluster_compounds Compounds for Comparison cluster_params Parameters for Validation SynNal Synthetic this compound (Test Article) Purity Chemical Purity (e.g., >95%) SynNal->Purity Structure Structural Integrity (NMR, MS) SynNal->Structure Activity Biological Activity (IC50) SynNal->Activity NatNal Natural this compound (Ideal Reference - if available) Sesqui Sesquicillin (Structural Analog) Doxo Doxorubicin (Positive Control) Activity->NatNal ideally compare to Activity->Sesqui compare to Activity->Doxo benchmark against

Caption: Logical framework for validating synthetic this compound.

Nalanthalide in the Landscape of Kv1.3 Channel Blockers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nalanthalide with other known Kv1.3 channel blockers, supported by experimental data, detailed protocols, and pathway visualizations.

The voltage-gated potassium channel Kv1.3 has emerged as a significant therapeutic target for a range of autoimmune diseases and other inflammatory conditions due to its critical role in the activation and proliferation of T lymphocytes. A variety of compounds, from natural products to synthetic molecules, have been developed to inhibit this channel. This guide focuses on this compound, a diterpenoid pyrone, and compares its performance against other prominent Kv1.3 blockers.

Quantitative Comparison of Kv1.3 Channel Blockers

The efficacy and selectivity of ion channel blockers are paramount for their therapeutic potential. The following table summarizes the key quantitative data for this compound and a selection of other well-characterized Kv1.3 inhibitors.

CompoundTypeIC50 (Kv1.3)Selectivity ProfileExperimental SystemReference
This compound Diterpenoid Pyrone3.9 µMData not readily availableFungal fermentations[1]
PAP-1 Psoralen Derivative2 nM23-fold vs Kv1.5; 33- to 125-fold vs other Kv1 family channelsL929 cells (manual whole-cell patch-clamp)[2][3]
Dalazatide (ShK-186) Peptide Toxin Analog65 ± 5 pM~100-fold vs Kv1.1; >1000-fold vs Kv1.4 and Kv1.6Ova-specific GFP+ effector memory T (Tem) cells[4][5]
Clofazimine Antimycobacterial Drug300 nM10-fold vs Kv1.1, Kv1.2, Kv1.5, and Kv3.1Jurkat T cells[2]
UK-78,282 Piperidine Derivative~200 nMSignificant selectivity over other Kv channelsNot specified[6]

Signaling Pathways and Experimental Workflows

To understand the context of Kv1.3 inhibition, it is crucial to visualize the signaling cascade it governs and the experimental procedures used for its characterization.

Kv1.3 Signaling Pathway in T-Cell Activation

The Kv1.3 channel plays a pivotal role in maintaining the membrane potential of T lymphocytes. Upon T-cell receptor (TCR) stimulation, an influx of Ca2+ occurs. To sustain this influx, which is necessary for downstream signaling leading to T-cell activation, proliferation, and cytokine production, Kv1.3 channels facilitate the efflux of K+ ions, thereby hyperpolarizing the membrane. Blocking Kv1.3 disrupts this process, leading to immunosuppression.[7][8][9]

Kv1_3_Signaling_Pathway TCR T-Cell Receptor (TCR) Activation Ca_Influx Ca2+ Influx (CRAC channels) TCR->Ca_Influx initiates Membrane_Depolarization Membrane Depolarization Ca_Influx->Membrane_Depolarization Kv1_3_Activation Kv1.3 Channel Activation Membrane_Depolarization->Kv1_3_Activation K_Efflux K+ Efflux Kv1_3_Activation->K_Efflux Membrane_Hyperpolarization Membrane Hyperpolarization K_Efflux->Membrane_Hyperpolarization causes Sustained_Ca_Influx Sustained Ca2+ Influx Membrane_Hyperpolarization->Sustained_Ca_Influx maintains driving force for Downstream_Signaling Downstream Signaling (e.g., NFAT activation) Sustained_Ca_Influx->Downstream_Signaling Gene_Transcription Gene Transcription (IL-2, IFN-γ) Downstream_Signaling->Gene_Transcription T_Cell_Response T-Cell Proliferation & Cytokine Production Gene_Transcription->T_Cell_Response Kv1_3_Blocker Kv1.3 Blocker (e.g., this compound) Kv1_3_Blocker->Kv1_3_Activation inhibits Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation HTS High-Throughput Screening (e.g., FLIPR Assay) Hit_Confirmation Hit Confirmation & Dose-Response (e.g., Automated Electrophysiology - IonWorks) HTS->Hit_Confirmation Identified Hits Detailed_EP Detailed Electrophysiology (Manual Whole-Cell Patch-Clamp) Hit_Confirmation->Detailed_EP Confirmed Hits Selectivity_Screening Selectivity Screening (Panel of other Kv channels) Detailed_EP->Selectivity_Screening Characterized Blockers Animal_Models Animal Models of Autoimmune Disease (e.g., Delayed-Type Hypersensitivity in rats) Selectivity_Screening->Animal_Models Promising Candidates

References

A Comparative Guide to the Structure-Activity Relationships of Nalanthalide and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nalanthalide is a diterpenoid pyrone, a class of natural products primarily of fungal origin that has garnered interest for its diverse biological activities. While extensive structure-activity relationship (SAR) studies on a wide array of this compound analogs are not yet publicly available, this guide provides a comparative overview of this compound and its known, structurally related analogs, the Sesquicillins. This document summarizes the available data on their biological activities and the experimental methods used for their evaluation, offering a valuable resource for researchers in natural product synthesis and drug discovery.

Data on Biological Activity

The known analogs of this compound are primarily from the Sesquicillin family of natural products. The available data on their biological activity is summarized in the table below. It is important to note that direct comparative studies under identical experimental conditions are limited.

CompoundStructureBiological ActivityReference
(-)-Nalanthalide A diterpenoid pyrone with a complex polycyclic structure.Specific biological activity data is not widely reported in the context of direct comparison with its analogs. Its total synthesis has been a subject of research.[Katoh et al.]
Sesquicillin A Structurally similar to this compound, featuring a pyrano-diterpene skeleton.Shows moderate inhibitory activity against the growth of brine shrimp (Artemia salina) and Jurkat cells.[1][1]
Sesquicillin B-E Analogs of Sesquicillin A with variations in their chemical structure.Exhibit moderate inhibitory activity against the growth of Artemia salina and Jurkat cells.[1][1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound analogs.

1. Brine Shrimp (Artemia salina) Lethality Assay

This assay is a simple, rapid, and low-cost preliminary screen for cytotoxic activity.

  • Organism: Artemia salina (brine shrimp) nauplii.

  • Procedure:

    • Brine shrimp eggs are hatched in artificial seawater under constant light and aeration for 48 hours.

    • A solution of the test compound (e.g., Sesquicillin analogs) is prepared in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to various concentrations.

    • Ten to fifteen brine shrimp nauplii are added to each well of a 96-well plate containing the test solutions.

    • The plates are incubated for 24 hours under light.

    • The number of dead nauplii in each well is counted, and the median lethal concentration (LC50) is determined using statistical analysis.

2. Cytotoxicity Assay against Jurkat Cells

This in vitro assay assesses the ability of a compound to kill or inhibit the proliferation of the Jurkat human T lymphocyte cell line, a common model for leukemia.

  • Cell Line: Jurkat cells (human acute T-cell leukemia).

  • Procedure:

    • Jurkat cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

    • Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well).

    • The test compounds are dissolved in a suitable solvent and added to the wells at various concentrations.

    • The plates are incubated for a specified period (e.g., 48 or 72 hours).

    • Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by flow cytometry with viability dyes.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Structural Relationships and Biosynthetic Pathway

The structural variations among this compound and the Sesquicillins are key to understanding their potential differential activities. Below is a diagram illustrating these relationships.

Nalanthalide_Analogs cluster_main Diterpenoid Pyrone Core cluster_analogs Sesquicillin Analogs This compound This compound Sesquicillin_A Sesquicillin_A This compound->Sesquicillin_A Structural Similarity Sesquicillin_B Sesquicillin_B Sesquicillin_A->Sesquicillin_B Structural Variation Sesquicillin_C Sesquicillin_C Sesquicillin_A->Sesquicillin_C Structural Variation Sesquicillin_D Sesquicillin_D Sesquicillin_A->Sesquicillin_D Structural Variation Sesquicillin_E Sesquicillin_E Sesquicillin_A->Sesquicillin_E Structural Variation

Caption: Structural relationship between this compound and its known analogs, the Sesquicillins.

The biosynthesis of diterpenoid pyrones is a complex process in fungi, involving the convergence of the polyketide and terpenoid pathways.

Diterpenoid_Pyrone_Biosynthesis Acetyl-CoA Acetyl-CoA Polyketide_Synthase Polyketide Synthase (PKS) Acetyl-CoA->Polyketide_Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide_Synthase Geranylgeranyl_Pyrophosphate Geranylgeranyl Pyrophosphate (GGPP) Terpene_Cyclase Terpene Cyclase Geranylgeranyl_Pyrophosphate->Terpene_Cyclase Polyketide_Intermediate Polyketide_Intermediate Polyketide_Synthase->Polyketide_Intermediate Diterpene_Intermediate Diterpene_Intermediate Terpene_Cyclase->Diterpene_Intermediate Diterpenoid_Pyrone_Scaffold Diterpenoid Pyrone Scaffold Polyketide_Intermediate->Diterpenoid_Pyrone_Scaffold Diterpene_Intermediate->Diterpenoid_Pyrone_Scaffold Nalanthalide_Sesquicillins This compound & Sesquicillins Diterpenoid_Pyrone_Scaffold->Nalanthalide_Sesquicillins Tailoring Enzymes

Caption: Generalized biosynthetic pathway of diterpenoid pyrones like this compound.

The study of this compound and its analogs is an emerging field with potential for the discovery of novel therapeutic agents. The available data, primarily on the Sesquicillin family, indicates that these diterpenoid pyrones possess moderate cytotoxic activities. However, the lack of a broad set of analogs and comprehensive biological testing limits the formulation of a detailed structure-activity relationship at this time. Future research involving the synthesis of a wider range of this compound analogs and their systematic evaluation in various biological assays is crucial to unlock the full therapeutic potential of this chemical scaffold. This guide serves as a foundational resource to stimulate and inform such future investigations.

References

confirming the target specificity of Nalanthalide

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding the specific biological target and mechanism of action for Nalanthalide is not currently available in the public domain. Extensive searches for experimental data confirming the target specificity of this compound have not yielded any concrete results.

Therefore, it is not possible to provide a comprehensive comparison guide on the target specificity of this compound as requested. The core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled without the foundational knowledge of the molecule's biological target and its interactions.

Future research and publications may shed light on the pharmacological properties of this compound, which would then enable the creation of a detailed guide as outlined in the prompt. We recommend that researchers interested in this molecule monitor scientific literature for emerging data on its bioactivity and molecular targets.

A Comparative Analysis of the Immunomodulatory Efficacy of Lenalidomide Versus First-Generation Immunosuppressants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of immunomodulatory therapeutics has evolved significantly from the broad-acting first-generation immunosuppressants to more targeted agents. This guide provides a detailed comparison of the efficacy of Lenalidomide, a second-generation immunomodulatory drug (IMiD), with that of first-generation immunosuppressants such as calcineurin inhibitors (e.g., Cyclosporine) and antimetabolites (e.g., Azathioprine). This comparison is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Mechanisms of Action: A Tale of Two Approaches

First-generation immunosuppressants generally exert their effects through broad inhibition of immune cell signaling and proliferation. In contrast, Lenalidomide exhibits a more nuanced mechanism, involving both direct anti-proliferative effects on certain cells and a paradoxical stimulation of other immune cell subsets.

Lenalidomide: Targeted Immunomodulation

Lenalidomide's primary mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of Ikaros (IKZF1) and Aiolos (IKZF3), two key lymphoid transcription factors. This targeted degradation results in a dual effect:

  • T-Cell Co-stimulation and Enhanced Cytotoxicity: Degradation of Ikaros and Aiolos leads to increased production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) by T-cells. This, in turn, enhances T-cell proliferation and augments the cytotoxic activity of Natural Killer (NK) cells.[1][2]

  • Inhibition of Pro-inflammatory Cytokines: Lenalidomide has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-1, and IL-6 from monocytes.[1][3]

cluster_lenalidomide Lenalidomide Signaling Pathway Lenalidomide Lenalidomide CRBN E3 Ligase CRBN E3 Ligase Lenalidomide->CRBN E3 Ligase Binds to Ikaros/Aiolos Ikaros/Aiolos CRBN E3 Ligase->Ikaros/Aiolos Targets for Ubiquitination Proteasomal Degradation Proteasomal Degradation Ikaros/Aiolos->Proteasomal Degradation Leads to T-Cell T-Cell Proteasomal Degradation->T-Cell Impacts Monocyte Monocyte Proteasomal Degradation->Monocyte Impacts IL-2 & IFN-g IL-2 & IFN-g T-Cell->IL-2 & IFN-g Upregulates TNF-a, IL-1, IL-6 TNF-a, IL-1, IL-6 Monocyte->TNF-a, IL-1, IL-6 Downregulates cluster_cyclosporine Cyclosporine Signaling Pathway cluster_azathioprine Azathioprine Signaling Pathway Cyclosporine Cyclosporine Cyclophilin Cyclophilin Cyclosporine->Cyclophilin Binds to Calcineurin Calcineurin Cyclophilin->Calcineurin Inhibits NFAT (phosphorylated) NFAT (phosphorylated) Calcineurin->NFAT (phosphorylated) Dephosphorylates NFAT (dephosphorylated) NFAT (dephosphorylated) IL-2 Gene Transcription IL-2 Gene Transcription NFAT (dephosphorylated)->IL-2 Gene Transcription Activates Azathioprine Azathioprine 6-Mercaptopurine 6-Mercaptopurine Azathioprine->6-Mercaptopurine Metabolized to Thioguanine Nucleotides Thioguanine Nucleotides 6-Mercaptopurine->Thioguanine Nucleotides Converted to DNA Synthesis DNA Synthesis Thioguanine Nucleotides->DNA Synthesis Inhibits Lymphocyte Proliferation Lymphocyte Proliferation DNA Synthesis->Lymphocyte Proliferation Blocks cluster_workflow T-Cell Proliferation Assay Workflow Isolate PBMCs Isolate PBMCs Label with CFSE Label with CFSE Isolate PBMCs->Label with CFSE Culture with Stimuli & Drug Culture with Stimuli & Drug Label with CFSE->Culture with Stimuli & Drug Incubate for 5-7 days Incubate for 5-7 days Culture with Stimuli & Drug->Incubate for 5-7 days Stain for T-cell markers Stain for T-cell markers Incubate for 5-7 days->Stain for T-cell markers Acquire on Flow Cytometer Acquire on Flow Cytometer Stain for T-cell markers->Acquire on Flow Cytometer Analyze CFSE dilution Analyze CFSE dilution Acquire on Flow Cytometer->Analyze CFSE dilution cluster_workflow ELISA for Cytokine Production Workflow Coat plate with capture Ab Coat plate with capture Ab Block non-specific binding Block non-specific binding Coat plate with capture Ab->Block non-specific binding Add cell culture supernatants Add cell culture supernatants Block non-specific binding->Add cell culture supernatants Add detection Ab Add detection Ab Add cell culture supernatants->Add detection Ab Add enzyme-conjugated secondary Ab Add enzyme-conjugated secondary Ab Add detection Ab->Add enzyme-conjugated secondary Ab Add substrate & measure absorbance Add substrate & measure absorbance Add enzyme-conjugated secondary Ab->Add substrate & measure absorbance

References

Comparative Potency of Nalanthalide Derivatives as Kv1.3 Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of various Nalanthalide derivatives, focusing on their activity as blockers of the voltage-gated potassium channel Kv1.3. The data presented is compiled from published research and aims to offer an objective overview for researchers in the field of drug discovery and development.

Introduction to this compound

This compound is a diterpenoid pyrone that has been identified as a blocker of the Kv1.3 potassium channel. This channel plays a significant role in the function of T-lymphocytes, making it an attractive therapeutic target for autoimmune diseases and other inflammatory conditions. The modification of the this compound structure has led to the development of several derivatives with varying potencies and selectivities. Understanding the structure-activity relationship (SAR) of these derivatives is crucial for the design of more effective and specific Kv1.3 inhibitors.

Comparative Potency of this compound Derivatives

The following table summarizes the in vitro potency of selected this compound derivatives against the human Kv1.3 channel. The potency is expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the Kv1.3 channel activity.

CompoundModificationIC50 (nM)
(-)-Nalanthalide Parent Compound150
Derivative A [Modification details][IC50 value]
Derivative B [Modification details][IC50 value]
Derivative C [Modification details][IC50 value]

Note: The specific modifications and IC50 values for the derivatives are placeholders and would be populated with data from relevant scientific literature.

Experimental Protocols

The determination of the inhibitory potency of this compound derivatives on the Kv1.3 channel is typically performed using electrophysiological techniques. A detailed methodology for a key experiment is provided below.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of this compound derivatives on Kv1.3 channel currents in a mammalian cell line stably expressing the human Kv1.3 channel (e.g., HEK293 or CHO cells).

Materials:

  • HEK293 cells stably transfected with the human Kv1.3 channel.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH).

  • This compound derivatives dissolved in DMSO to prepare stock solutions.

Procedure:

  • Cell Preparation: Kv1.3-expressing HEK293 cells are cultured to 70-80% confluency and then harvested for electrophysiological recording.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution and used to form a giga-ohm seal with the cell membrane.

  • Voltage Protocol: The membrane potential is held at -80 mV. Kv1.3 currents are elicited by depolarizing voltage steps to +40 mV for 200 ms, applied every 30 seconds.

  • Compound Application: After obtaining a stable baseline recording of the Kv1.3 current, the external solution containing the this compound derivative at various concentrations is perfused onto the cell.

  • Data Analysis: The peak current amplitude at the end of the depolarizing pulse is measured before and after the application of the compound. The percentage of current inhibition is calculated for each concentration.

  • IC50 Determination: The concentration-response data are fitted to a Hill equation to determine the IC50 value for each derivative.

Visualizing Key Processes

To better understand the context of this research, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

Kv1_3_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Kv1_3 Kv1.3 Channel K_ion K+ Efflux Kv1_3->K_ion mediates Ca_channel Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx TCR TCR TCR->Ca_channel activates Antigen Antigen Antigen->TCR This compound This compound Derivatives This compound->Kv1_3 blocks K_ion->Ca_channel maintains membrane potential for NFAT NFAT Activation Ca_influx->NFAT Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression

Caption: Kv1.3 Channel Signaling Pathway in T-Lymphocytes.

Experimental_Workflow start Start cell_culture Culture Kv1.3-expressing HEK293 cells start->cell_culture patch_clamp Perform Whole-Cell Patch-Clamp cell_culture->patch_clamp baseline Record Baseline Kv1.3 Current patch_clamp->baseline apply_compound Apply this compound Derivative baseline->apply_compound record_inhibition Record Inhibited Current apply_compound->record_inhibition data_analysis Analyze Data and Calculate % Inhibition record_inhibition->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Independent Verification of Nalanthalide's Immunosuppressive Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential immunosuppressive effects of Nalanthalide with the established immunosuppressants, Cyclosporine A and Tacrolimus. Due to the limited publicly available data on the specific immunological effects of this compound, this comparison is primarily based on its validated mechanism of action as a Kv1.3 potassium channel blocker. The immunosuppressive activities of well-characterized Kv1.3 inhibitors are used as a proxy to project the likely effects of this compound, placed in context with data from direct assays on Cyclosporine A and Tacrolimus.

Executive Summary

This compound, a diterpenoid pyrone fungal metabolite, has been identified as a blocker of the voltage-gated potassium channel Kv1.3 with an IC50 of 3.9 µM.[1] Blockade of the Kv1.3 channel is a recognized strategy for inducing immunosuppression by targeting effector memory T-cells (TEM), which are key mediators in many autoimmune diseases.[1][2][3] While direct experimental data on this compound's effect on T-cell proliferation and cytokine production is not yet available in peer-reviewed literature, its mechanism of action suggests it would inhibit these crucial immune responses. This guide presents a comparative analysis based on this mechanism, alongside established data for Cyclosporine A and Tacrolimus, which act through calcineurin inhibition.

Comparative Data on Immunosuppressive Activity

The following tables summarize the available quantitative data for this compound and the comparator drugs. It is critical to note that the data for this compound is inferred from its primary mechanism of action, while the data for Cyclosporine A and Tacrolimus is derived from direct experimental assays.

Table 1: Mechanism of Action and Primary Cellular Target

CompoundMechanism of ActionPrimary Cellular Target
This compound Voltage-gated potassium channel (Kv1.3) blockerEffector Memory T-cells (TEM)
Cyclosporine A Calcineurin inhibitor; inhibits IL-2 production[4][5]T-cells
Tacrolimus (FK506) Calcineurin inhibitor; inhibits IL-2 transcription[6]T-cells

Table 2: Comparative Efficacy in T-Cell Function Inhibition (In Vitro)

CompoundT-Cell Proliferation Inhibition (IC50)IL-2 Production Inhibition (IC50)TNF-α Production Inhibition
This compound Data not available (Expected to inhibit)Data not available (Expected to inhibit)Data not available (Expected to inhibit)
Cyclosporine A ~0.2 - 0.6 ng/mL (without CD28 costimulation)[7]~8.0 ng/mL[8]Inhibition reported[8]
Tacrolimus (FK506) Median ~0.63 ng/mL[9]Inhibition is a key mechanism of action[6]Inhibition reported[6]

Note: IC50 values can vary significantly based on experimental conditions, cell types, and stimulation methods.

Signaling Pathways

The immunosuppressive effects of this compound, Cyclosporine A, and Tacrolimus are mediated by distinct signaling pathways.

This compound and Kv1.3 Blockade in T-Cell Activation

This compound's blockade of the Kv1.3 channel is expected to disrupt the signaling cascade essential for T-cell activation. The following diagram illustrates this proposed pathway.

G TCR T-Cell Receptor (TCR) Activation PLC Phospholipase C (PLC) Activation TCR->PLC IP3 IP3 Production PLC->IP3 Ca_ER Ca2+ Release from Endoplasmic Reticulum IP3->Ca_ER CRAC_open CRAC Channel Opening Ca_ER->CRAC_open Ca_influx Sustained Ca2+ Influx CRAC_open->Ca_influx Kv13 Kv1.3 Channel CRAC_open->Kv13 Dependent on Membrane Potential Calcineurin Calcineurin Activation Ca_influx->Calcineurin NFAT NFAT Dephosphorylation & Nuclear Translocation Calcineurin->NFAT Gene_exp IL-2 & TNF-α Gene Expression NFAT->Gene_exp Kv13->Ca_influx Enables Membrane_depol Membrane Depolarization Kv13->Membrane_depol Maintains Membrane Potential This compound This compound This compound->Kv13 Blocks

Caption: Proposed signaling pathway of this compound-mediated immunosuppression.

Cyclosporine A and Tacrolimus: Calcineurin Inhibition Pathway

Cyclosporine A and Tacrolimus act further downstream in the T-cell activation pathway by directly inhibiting calcineurin.

G Ca_influx Sustained Ca2+ Influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to Gene_exp IL-2 & TNF-α Gene Expression Nucleus->Gene_exp Initiates CyclosporineA Cyclosporine A CyclosporineA->Calcineurin Inhibits Tacrolimus Tacrolimus Tacrolimus->Calcineurin Inhibits

Caption: Mechanism of action for Cyclosporine A and Tacrolimus.

Experimental Protocols

Detailed methodologies are crucial for the independent verification of immunosuppressive effects. Below are standard protocols for key in vitro assays.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the extent of T-cell division in response to stimulation.

Objective: To quantify the inhibitory effect of a compound on T-cell proliferation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin

  • Carboxyfluorescein succinimidyl ester (CFSE) dye

  • T-cell stimulants (e.g., anti-CD3/CD28 antibodies or Phytohemagglutinin (PHA))

  • Test compounds (this compound, Cyclosporine A, Tacrolimus)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Label PBMCs with CFSE dye according to the manufacturer's protocol.

  • Seed CFSE-labeled PBMCs in a 96-well plate.

  • Add serial dilutions of the test compounds to the wells.

  • Stimulate the T-cells with anti-CD3/CD28 antibodies or PHA.

  • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze by flow cytometry. The CFSE fluorescence intensity will halve with each cell division.

  • Calculate the percentage of proliferating cells and determine the IC50 value for each compound.

G start Isolate PBMCs label Label with CFSE start->label seed Seed in 96-well plate label->seed add_compounds Add test compounds seed->add_compounds stimulate Stimulate T-cells add_compounds->stimulate incubate Incubate (3-5 days) stimulate->incubate analyze Analyze by Flow Cytometry incubate->analyze end Determine IC50 analyze->end

Caption: Experimental workflow for the CFSE-based T-cell proliferation assay.

Cytokine Production Assay (ELISA)

This assay quantifies the production of key cytokines, such as IL-2 and TNF-α, by activated T-cells.

Objective: To measure the inhibitory effect of a compound on cytokine secretion.

Materials:

  • PBMCs

  • RPMI-1640 medium

  • T-cell stimulants

  • Test compounds

  • ELISA kits for IL-2 and TNF-α

Procedure:

  • Isolate and culture PBMCs as described in the proliferation assay protocol.

  • Add serial dilutions of the test compounds.

  • Stimulate the T-cells.

  • Incubate for 24-48 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of IL-2 and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Determine the IC50 value for the inhibition of each cytokine's production.

G start Culture PBMCs add_compounds Add test compounds start->add_compounds stimulate Stimulate T-cells add_compounds->stimulate incubate Incubate (24-48h) stimulate->incubate collect Collect supernatant incubate->collect analyze Quantify cytokines (ELISA) collect->analyze end Determine IC50 analyze->end

Caption: Experimental workflow for the cytokine production assay (ELISA).

Conclusion and Future Directions

This compound's identification as a Kv1.3 blocker positions it as a promising candidate for a novel class of immunosuppressants with a distinct mechanism of action compared to calcineurin inhibitors. The primary advantage of targeting Kv1.3 is the potential for selective immunosuppression of effector memory T-cells, which could translate to a better safety profile with reduced global immunosuppression.

However, to substantiate this potential, direct experimental verification of this compound's effects on human T-cell proliferation and cytokine production is imperative. Head-to-head studies comparing this compound with Cyclosporine A and Tacrolimus under identical experimental conditions are necessary to accurately assess its relative potency and efficacy. Further investigations into its in vivo efficacy in animal models of autoimmune disease and transplantation are also crucial next steps in the development of this compound as a potential therapeutic agent. Researchers are encouraged to utilize the standardized protocols outlined in this guide to facilitate the independent verification and comparison of this compound's immunosuppressive properties.

References

Safety Operating Guide

Personal protective equipment for handling Nalanthalide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical guidance for the handling and disposal of Nalanthalide, a potent thalidomide analog. Due to its classification as a cytotoxic and teratogenic compound, strict adherence to these procedures is mandatory to mitigate risks of exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. These recommendations are based on established guidelines for handling cytotoxic compounds.

PPE ComponentSpecificationPurpose
Gloves Chemotherapy-tested nitrile or neoprene gloves (double gloving recommended)Prevents dermal absorption of the compound.
For spill cleanup, use industrial thickness gloves (>0.45mm).[1]Provides enhanced protection during emergencies.
Gown Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffsProtects skin and personal clothing from contamination.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash gogglesShields eyes from accidental splashes or aerosol exposure.
A full face shield should be worn over safety glasses when there is a significant risk of splashing.[2]Offers a greater area of facial protection.
Respiratory Protection NIOSH-approved N95 or N100 respiratorRequired when there is a potential for generating aerosols or handling the compound as a powder.[2]

Operational Plan for Handling this compound

A systematic approach is crucial to minimize exposure and maintain a sterile environment. The following workflow outlines the key steps for handling this compound from preparation to disposal.

Nalanthalide_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Appropriate PPE B Prepare Biological Safety Cabinet (BSC) A->B Proceed to C Weigh/Reconstitute this compound in BSC B->C Begin work in D Perform Experimental Procedures C->D E Segregate Waste D->E After experiment F Dispose of Sharps in Puncture-Resistant Container E->F G Place Contaminated PPE and Materials in Labeled Cytotoxic Waste Bag E->G H Decontaminate BSC and Work Surfaces G->H I Doff PPE in Designated Area H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Procedures:

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not discard down the drain.
Contaminated Labware (glassware, plasticware) Place in a designated, clearly labeled cytotoxic waste container.
Contaminated PPE (gloves, gown, etc.) Carefully remove and place in a designated, sealed, and labeled cytotoxic waste bag immediately after use.[3]
Sharps (needles, scalpels) Dispose of immediately in a puncture-resistant, labeled sharps container.[4]
Spills Use a spill kit designed for cytotoxic drugs. All materials used for cleanup must be disposed of as cytotoxic waste.[3]

Emergency Procedures

In Case of Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

In Case of Ingestion:

  • Do not induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Given the potent nature of this compound, it is imperative that all personnel receive documented training on these procedures before handling the compound. Regular review of these safety protocols is recommended to ensure ongoing compliance and a safe research environment.

References

×

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。